The Enigmatic Core: A Technical Guide to the Biological Activity of 4,1-Benzothiazepine Derivatives
Preamble: Unveiling a Scaffold of Therapeutic Promise Within the vast and intricate landscape of medicinal chemistry, the benzothiazepine nucleus stands as a privileged scaffold, a recurring structural motif in a multitu...
Author: BenchChem Technical Support Team. Date: March 2026
Preamble: Unveiling a Scaffold of Therapeutic Promise
Within the vast and intricate landscape of medicinal chemistry, the benzothiazepine nucleus stands as a privileged scaffold, a recurring structural motif in a multitude of biologically active compounds. While the 1,5- and 1,4-isomers have been extensively explored, leading to the development of blockbuster drugs, the 4,1-benzothiazepine core has remained comparatively enigmatic. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, aims to illuminate the known biological activities of 4,1-benzothiazepine derivatives, delving into their synthesis, mechanisms of action, and therapeutic potential. We will navigate the established landscape of their neuroprotective effects and venture into the underexplored territories of their potential anticancer, antimicrobial, and cardiovascular activities, providing a comprehensive resource to stimulate further investigation into this promising class of compounds.
I. The Synthetic Blueprint: Crafting the 4,1-Benzothiazepine Core
The cornerstone of any exploration into the biological activity of a chemical series lies in its synthesis. The construction of the 4,1-benzothiazepine scaffold is a testament to the elegance and power of modern synthetic organic chemistry. The predominant and most effective strategy for the synthesis of 4,1-benzothiazepine derivatives involves a two-step sequence: ortho-lithiation followed by an S-alkylation/cyclization cascade.[1] This approach offers a versatile and modular route to a diverse array of derivatives, allowing for the systematic investigation of structure-activity relationships (SAR).
Experimental Protocol: Synthesis of 4,1-Benzothiazepine Derivatives
This protocol outlines the general procedure for the synthesis of 4,1-benzothiazepine derivatives, adapted from established literature.[1]
Step 1: ortho-Lithiation and Aldehyde Addition
Preparation: To a solution of a suitable N-protected aniline (e.g., N-Boc-4-chloroaniline) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at -78 °C, add tert-butyllithium (tBuLi) dropwise.
Litiation: Stir the reaction mixture at -78 °C for 1-2 hours to facilitate the ortho-lithiation.
Aldehyde Addition: To the resulting deep-red solution, add a solution of the desired aromatic aldehyde in anhydrous THF dropwise at -78 °C.
Quenching: After stirring for 2-3 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extraction and Purification: Allow the mixture to warm to room temperature, and then extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the corresponding 2-(hydroxy(aryl)methyl)aniline derivative.
Step 2: S-Alkylation and Cyclization
Reaction Setup: To a solution of the purified 2-(hydroxy(aryl)methyl)aniline derivative in trifluoroacetic acid (TFA), add methyl thioglycolate.
Cyclization: Heat the reaction mixture at 80-90 °C for 12-24 hours. The TFA serves as both the solvent and the catalyst for the intramolecular cyclization.
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4,1-benzothiazepine derivative.
Caption: Synthetic pathway to 4,1-benzothiazepine derivatives.
II. Neuroprotection: The Primary Frontier of 4,1-Benzothiazepine Activity
The most well-documented and compelling biological activity of 4,1-benzothiazepine derivatives lies in their neuroprotective effects.[1][2] A growing body of evidence points to their ability to mitigate neuronal damage in various models of neurodegeneration, primarily through the modulation of intracellular calcium homeostasis.
Mechanism of Action: Targeting the Mitochondrial Sodium-Calcium Exchanger (NCLX)
The primary molecular target for the neuroprotective action of 4,1-benzothiazepine derivatives is the mitochondrial sodium-calcium exchanger (NCLX).[1][2] In neurons, dysregulation of intracellular calcium levels is a key event in the pathway to cell death. Under conditions of cellular stress, such as excitotoxicity or oxidative stress, excessive calcium influx into the cytoplasm can lead to mitochondrial calcium overload, triggering a cascade of detrimental events including the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors.
The NCLX is a crucial component of the cellular machinery for extruding calcium from the mitochondrial matrix. By blocking the NCLX, 4,1-benzothiazepine derivatives prevent the efflux of calcium from the mitochondria, thereby helping to buffer cytosolic calcium and prevent the deleterious consequences of calcium overload.[1] This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and stroke, where calcium dyshomeostasis is a central pathological feature.
The Benzothiazepine Saga: From Serendipitous Discovery to Cardiovascular Stalwarts and Beyond
An In-depth Technical Guide on the Discovery, History, and Core Chemistry of Benzothiazepine Compounds Introduction: A Privileged Scaffold in Medicinal Chemistry Benzothiazepines represent a significant class of heterocy...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on the Discovery, History, and Core Chemistry of Benzothiazepine Compounds
Introduction: A Privileged Scaffold in Medicinal Chemistry
Benzothiazepines represent a significant class of heterocyclic compounds, characterized by a seven-membered thiazepine ring fused to a benzene ring.[1][2] This unique structural motif has proven to be a "privileged scaffold" in medicinal chemistry, giving rise to a diverse array of pharmacologically active agents.[3][4] The therapeutic landscape has been profoundly shaped by benzothiazepine-based drugs, most notably the pioneering cardiovascular agent diltiazem and the atypical antipsychotic quetiapine.[3][5] Initially recognized for their profound effects on the cardiovascular system as calcium channel blockers, the versatility of the benzothiazepine core has since been harnessed to develop treatments for central nervous system (CNS) disorders, and ongoing research continues to uncover its potential in oncology, infectious diseases, and inflammation.[1][6][7] This guide provides a comprehensive exploration of the discovery and historical development of benzothiazepine compounds, delving into their mechanism of action, structure-activity relationships, and the evolution of their synthesis.
The Genesis: A Tale of Cardiovascular Discovery
The story of benzothiazepines is intrinsically linked to the broader narrative of the discovery of calcium channel blockers in the 1960s.[8] During this era, researchers were actively screening compounds for coronary vasodilator properties to treat angina pectoris.[8] While companies like Bayer and Knoll were developing dihydropyridines (e.g., nifedipine) and phenylalkylamines (e.g., verapamil) respectively, a significant breakthrough emerged from Japan.[8][9]
In the late 1960s, scientists at Tanabe Seiyaku (now part of Mitsubishi Tanabe Pharma) synthesized a new 1,5-benzothiazepine derivative, which would later be named diltiazem .[8] This discovery, published in the early 1970s, marked the advent of a third distinct class of calcium channel blockers.[8] Diltiazem was found to possess a unique pharmacological profile, acting as an intermediate between the vascular-selective dihydropyridines and the more cardio-selective phenylalkylamines.[10] It demonstrated both cardiac depressant and vasodilator actions, allowing it to reduce arterial pressure without inducing the significant reflex tachycardia associated with dihydropyridines.[10] Diltiazem was approved for medical use in the United States in 1982 and remains a cornerstone in the management of hypertension, angina, and certain cardiac arrhythmias.[11]
Mechanism of Action: Targeting the L-type Calcium Channel
Benzothiazepines exert their primary therapeutic effects by modulating the influx of calcium ions (Ca²⁺) into cells through voltage-gated calcium channels.[12] Specifically, they target the L-type calcium channels, which are prevalent in cardiac and smooth muscle cells.[8][]
Diltiazem and other benzothiazepines are classified as non-dihydropyridine calcium channel blockers.[11][14] They function by physically obstructing the channel pore, thereby preventing the passage of calcium ions.[9] This blockade is "state-dependent," meaning the drug has a higher affinity for the channels when they are in the open or inactivated states, which occur more frequently during periods of high activity (e.g., rapid heart rate). This property contributes to the use-dependent nature of their action.[15]
By inhibiting calcium entry into vascular smooth muscle cells, benzothiazepines cause relaxation of the muscle, leading to vasodilation and a decrease in blood pressure.[] In the heart, they slow the firing rate of the sinoatrial node and the conduction through the atrioventricular node, resulting in a reduced heart rate.[11][] They also decrease the force of myocardial contraction (negative inotropy).[] This combination of effects reduces the workload on the heart and alleviates the symptoms of angina.[11]
Caption: Mechanism of action of benzothiazepine calcium channel blockers.
Structure-Activity Relationships (SAR)
The pharmacological activity of benzothiazepine derivatives is highly dependent on their chemical structure. Extensive research has elucidated key structure-activity relationships (SAR) for this class of compounds.[16][17]
For Cardiovascular Activity (Diltiazem-like):
1,5-Benzothiazepine Core: The 1,5-benzothiazepine nucleus is essential for activity.[3]
Substituents at C2 and N5: The nature and stereochemistry of the substituents at the 2 and 5 positions are critical.
A substituted phenyl ring at the C2 position is generally required for potent calcium channel blocking activity.
A basic aminoethyl side chain at the N5 position, such as the dimethylaminoethyl group in diltiazem, is crucial for optimal activity and water solubility.[18]
Stereochemistry: The cis-stereochemistry of the substituents at C2 and C3 is essential for the cardiovascular effects of diltiazem. The (+)-(2S,3S) isomer is the pharmacologically active enantiomer.[11][19]
C3 Acetoxy Group: The acetoxy group at the C3 position contributes significantly to the potency. Hydrolysis of this group to a hydroxyl function, as seen in the metabolite desacetyl-diltiazem, reduces the pharmacological activity.[20][21]
For CNS Activity (Quetiapine-like):
The dibenzothiazepine scaffold is a key feature of some CNS-active drugs like quetiapine.[1][22] The SAR for these compounds is distinct from the cardiovascular agents and is tailored for interaction with neurotransmitter receptors, such as dopamine and serotonin receptors.
Diversification of a Versatile Scaffold
While the initial success of benzothiazepines was in cardiovascular medicine, the inherent versatility of the scaffold has led to its exploration in a wide range of therapeutic areas.[1][16]
Central Nervous System: Derivatives such as thiazesim, clotiapine, and the highly successful atypical antipsychotic quetiapine have demonstrated significant activity in treating CNS disorders.[3]
Anticancer Activity: Numerous studies have reported the synthesis and evaluation of novel benzothiazepine derivatives with promising in vitro cytotoxic activity against various cancer cell lines, including liver, prostate, and breast cancer.[22][23][24]
Antimicrobial and Antifungal Activity: The benzothiazepine nucleus has been incorporated into molecules exhibiting potent antibacterial and antifungal properties.[5][25]
Other Activities: The pharmacological potential of benzothiazepines extends to anti-inflammatory, anti-HIV, anticonvulsant, and enzyme inhibitory activities.[5][6][7]
Evolution of Synthetic Methodologies
The synthesis of the 1,5-benzothiazepine core has evolved significantly since its initial discovery.
Classical Synthesis: The foundational synthesis of diltiazem involved a multi-step process. A common and general method for constructing the 1,5-benzothiazepine ring involves the condensation reaction between a 2-aminothiophenol and an α,β-unsaturated carbonyl compound, such as a chalcone.[5][26]
Modern and Green Synthetic Approaches: In recent years, there has been a strong emphasis on developing more efficient, cost-effective, and environmentally friendly synthetic methods.[26] These "green chemistry" approaches include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields.[1][6]
Ultrasound-Promoted Synthesis: Sonication provides an alternative energy source for promoting the cyclocondensation reaction.[1]
Use of Green Solvents: Solvents like polyethylene glycol (PEG-400) are being used as recyclable and non-toxic reaction media.[5][23][24]
Catalyst Development: The use of reusable solid acid catalysts, such as H-ferrierite zeolite, and other catalysts like ferrous sulfate, has been explored to improve reaction efficiency.[1][6]
Caption: General synthetic workflow for 1,5-benzothiazepine derivatives.
Experimental Protocols
Protocol 1: Synthesis of a 2,4-Disubstituted-2,3-dihydro-1,5-benzothiazepine
This protocol describes a general method for the synthesis of a 1,5-benzothiazepine derivative via the cyclocondensation of a chalcone with 2-aminothiophenol, a common and foundational method in this field.[27]
Materials:
Substituted Chalcone (1 equivalent)
2-Aminothiophenol (1 equivalent)
Methanol
Concentrated Hydrochloric Acid (catalytic amount)
Reaction flask with reflux condenser and magnetic stirrer
Heating mantle
Thin Layer Chromatography (TLC) apparatus
Crystallization dishes
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted chalcone (0.01 mol) in methanol (15 mL).
Addition of Reactants: To the stirred solution, add 2-aminothiophenol (0.01 mol).
Catalyst Addition: Carefully add a few drops (7-8) of concentrated hydrochloric acid to the reaction mixture.
Reflux: Heat the reaction mixture to reflux using a heating mantle.
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate: dichloromethane, 1:4 v/v). The reaction is typically complete within a few hours.
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into crushed ice.
Isolation: The solid product that precipitates is collected by vacuum filtration.
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1,5-benzothiazepine derivative.
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
This protocol provides a classical method to assess the calcium channel blocking activity of a test compound using an isolated artery preparation. This method was fundamental in the early pharmacological characterization of drugs like diltiazem.
Materials:
Test benzothiazepine compound
Standard calcium channel blocker (e.g., diltiazem)
Krebs-Henseleit solution
Potassium chloride (KCl)
Isolated rat thoracic aorta
Isolated tissue bath system with force transducer and data acquisition system
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
Tissue Preparation: Euthanize a rat according to approved ethical guidelines. Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.
Mounting: Mount the aortic rings in an isolated tissue bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
Equilibration: Allow the tissue to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams. During this period, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
Induction of Contraction: Induce a sustained contraction by replacing the normal Krebs solution with a high-potassium (e.g., 80 mM KCl) depolarizing solution. This high K⁺ concentration opens voltage-gated L-type calcium channels, leading to Ca²⁺ influx and smooth muscle contraction.
Cumulative Concentration-Response Curve: Once the KCl-induced contraction has reached a stable plateau, add the test benzothiazepine compound to the bath in a cumulative manner (i.e., increasing concentrations without washing out the previous concentration). Record the relaxation of the aortic ring at each concentration.
Data Analysis: Express the relaxation at each concentration as a percentage of the maximal contraction induced by KCl. Plot the percentage of relaxation against the logarithm of the compound's concentration to generate a concentration-response curve. From this curve, calculate the IC₅₀ value (the concentration of the compound that produces 50% of the maximum relaxation), which is a measure of the compound's potency as a calcium channel blocker.
Control: Repeat the experiment with a known calcium channel blocker like diltiazem to validate the assay.
Quantitative Data Summary
The following table summarizes the diverse biological activities reported for various 1,5-benzothiazepine derivatives, illustrating the scaffold's versatility.
Biological Activity
Compound/Derivative Class
Potency/Efficacy
Reference(s)
Calcium Channel Blockade
Diltiazem
IC₅₀ values in nanomolar to low micromolar range for vasorelaxation
The discovery of benzothiazepine compounds represents a classic narrative of medicinal chemistry, evolving from the serendipitous identification of a novel cardiovascular agent to the rational design of drugs for a multitude of diseases. The journey from diltiazem's pioneering role in establishing a new class of calcium channel blockers to the development of CNS-active agents and the ongoing exploration of anticancer and antimicrobial derivatives underscores the remarkable versatility of the benzothiazepine scaffold.[1] The continuous refinement of synthetic methodologies towards greener and more efficient processes ensures that this "privileged structure" will remain a fertile ground for the discovery of new and improved therapeutic agents for years to come.
References
Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. (2023). Chemical Review and Letters. Available at: [Link]
NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW. (2015). CIBTech. Available at: [Link]
Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. (2023). Chemical Review and Letters. Available at: [Link]
Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. (2023). PMC. Available at: [Link]
1, 5-Benzothiazepine: As Potential Biologically Active Agent. (2022). Der Pharma Chemica. Available at: [Link]
1, 5-Benzothiazepines in Medicinal Chemistry: Structural Diversity, Biological Targets and Drug Discovery. (2025). Zenodo. Available at: [Link]
A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. Available at: [Link]
Structure-activity relationship of benzodiazepine derivatives as LXXLL peptide mimetics that inhibit the interaction of vitamin D receptor with coactivators. (2013). PubMed. Available at: [Link]
Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2015). OJC. Available at: [Link]
Heterocycle-substituted 1,5-benzothiazepines : biological properties and structure-activity relationships. (2024). Ghent University Academic Bibliography. Available at: [Link]
1,5-Benzothiazepines: Recent developments in the synthetic strategies. (2021). ResearchGate. Available at: [Link]
Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. (2023). ResearchGate. Available at: [Link]
Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. (2023). Pure. Available at: [Link]
Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. (2023). ResearchGate. Available at: [Link]
Inhibition of recombinant Ca>2+> channels by benzothiazepines and phenylalkylamines: Class-specific pharmacology and underlying molecular determinants. (n.d.). Rutgers University. Available at: [Link]
1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. (2022). MDPI. Available at: [Link]
1,4-benzothiazepine Analogues: Synthesis, Characterisation and Antimicrobial Evaluation. (2015). Der Pharma Chemica. Available at: [Link]
Chapter 10: Synthesis, Properties, and Biological Applications of Benzothiazepines. (2024). Books.
1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. (2022). PMC. Available at: [Link]
Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. (2023). ACS Omega. Available at: [Link]
Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential. (n.d.). JoVE. Available at: [Link]
Cardiovascular Calcium Channel Blockers: Historical Overview, Development and New Approaches in Design. (2014). ResearchGate. Available at: [Link]
1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. (2023). Journal of Medicinal Chemistry. Available at: [Link]
Calcium channel blocker. (n.d.). Wikipedia. Available at: [Link]
Discovery and Development of Calcium Channel Blockers. (2017). PMC. Available at: [Link]
Diltiazem. (n.d.). Wikipedia. Available at: [Link]
Diltiazem Analogues: The Last Ten Years on Structure Activity Relationships. (2025). ResearchGate. Available at: [Link]
Diltiazem hydrochloride: New technologies and evolution of diltiazem. (2004). PMC. Available at: [Link]
Development and Pharmacokinetics of a New Sustained-Release Formulation of Diltiazem. (1990). Springer. Available at: [Link]
Understanding Degradation Pathway of Poorly Stable Diltiazem Hydrochloride and Development of its Stabilized Controlled-release. (2022). Impactfactor.org. Available at: [Link]
Calcium channel blockers for hypertension: old, but still useful. (2023). Cardiovascular Prevention and Pharmacotherapy. Available at: [Link]
Calcium channel blockers. (2023). Deranged Physiology. Available at: [Link]
Enantioselective synthesis of calcium channel blockers of the diltiazem group. (1992). The Journal of Organic Chemistry. Available at: [Link]
Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. (1992). Journal of Medicinal Chemistry. Available at: [Link]
Application Note: Synthesis of 4,1-Benzothiazepines via Directed ortho-Lithiation
Introduction & Pharmacological Relevance The 4,1-benzothiazepine scaffold is a privileged heterocyclic pharmacophore with profound applications in neuroprotection and cardiovascular therapeutics. Notably, derivatives suc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Relevance
The 4,1-benzothiazepine scaffold is a privileged heterocyclic pharmacophore with profound applications in neuroprotection and cardiovascular therapeutics. Notably, derivatives such as CGP37157 act as potent, selective inhibitors of the mitochondrial sodium/calcium exchanger (mNCX), making them critical leads for treating neurodegenerative diseases and preventing calcium overload during stroke[1][2].
As a Senior Application Scientist, I have found that while several pathways exist to construct these 7-membered thiazepine rings, the directed ortho-lithiation (DoL) strategy offers unparalleled regiocontrol and modularity. By leveraging a directing group on an aniline precursor, this protocol allows for the rapid, two-step assembly of highly functionalized 4,1-benzothiazepine-2-ones from readily available starting materials[2][3].
Mechanistic Causality & Workflow Design
The elegance of this synthetic protocol lies in its self-validating, cascade-driven design. The workflow is divided into two distinct mechanistic phases:
Regiocontrolled Lithiation & Electrophilic Trapping : An N-Boc or N-Piv protected aniline is subjected to strong alkyllithium bases. The protecting group's carbonyl oxygen coordinates the lithium ion, directing deprotonation exclusively to the ortho position. Subsequent trapping with an aldehyde yields an o-(α-hydroxyalkyl)aniline (benzhydrol) intermediate[1][2].
TFA-Mediated Cascade (Deprotection, S-Alkylation, and Annulation) : The benzhydrol intermediate is dissolved in neat trifluoroacetic acid (TFA) with methyl thioglycolate. TFA plays a triple causality role here: it removes the Boc/Piv group to liberate the nucleophilic amine, protonates the benzylic alcohol to generate a stabilized carbocation for S-alkylation, and provides the acidic environment necessary to drive the final intramolecular amidation at elevated temperatures (80–110 °C)[1][2].
Fig 1: Synthetic workflow for 4,1-benzothiazepines via directed ortho-lithiation and annulation.
Experimental Protocols
Safety Warning: tert-Butyllithium (t-BuLi) is highly pyrophoric. All operations must be conducted under a strict inert atmosphere (Argon/N2) using oven-dried glassware and proper syringe/cannula techniques.
Step 1: Synthesis of the Benzhydrol Intermediate via o-Lithiation
Preparation : Dissolve the N-Boc-protected aniline (e.g., N-Boc-4-chloroaniline, 1.0 equiv) in anhydrous THF (approx. 4–8 mL/mmol) under an Argon atmosphere[1].
Cryogenic Cooling : Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate strictly to −78 °C.
Lithiation : Add t-BuLi (1.7 M in pentane, 2.1 equiv) dropwise over 15 minutes. The first equivalent deprotonates the carbamate N-H, while the second executes the ortho-lithiation. Stir the mixture at −78 °C for 2 hours[1][2].
Electrophilic Trapping : Add the desired aldehyde (1.2 equiv, dissolved in a minimum volume of dry THF) dropwise at −78 °C.
Time-Sensitive Quenching : Stir the reaction at −78 °C for a maximum of 2 to 3 hours. Crucial Step: Quench the reaction strictly at −78 °C by adding saturated aqueous NH₄Cl. Allowing the reaction to warm prior to quenching will result in alkoxide attack on the Boc group, yielding an unwanted benzoxazin-2-one byproduct[2].
Workup : Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the benzhydrol intermediate.
Step 2: One-Pot S-Alkylation and Intramolecular Cyclization
Reaction Setup : In a heavy-walled reaction tube equipped with a magnetic stir bar, dissolve the benzhydrol intermediate (1.0 equiv) in neat trifluoroacetic acid (TFA, approx. 14 equiv) under Argon[1].
Reagent Addition : Add methyl thioglycolate (6.0 equiv) to the stirring solution[1][2].
Thermal Cyclization : Seal the tube and heat the mixture to 80–110 °C (depending on substrate steric hindrance) for 24 hours. The high temperature is required to push the intermediate S-alkylated, non-cyclized product through the final amidation step[1].
Neutralization & Workup : Cool the mixture to room temperature. Dilute with CH₂Cl₂ (30 mL/mmol) and transfer to an ice bath. Carefully neutralize the TFA by adding saturated aqueous NaHCO₃ dropwise until gas evolution ceases and the pH is basic.
Isolation : Separate the organic layer, extract the aqueous phase with CH₂Cl₂ (2x), dry the combined organics over Na₂SO₄, and concentrate. Purify the crude residue by flash chromatography to yield the final 4,1-benzothiazepine-2-one[3].
Quantitative Data & Substrate Scope
The choice of protecting group and electrophile heavily dictates the required thermal parameters. Below is a summary of validated reaction conditions for various substrates:
To ensure a self-validating protocol and high synthetic fidelity, adhere to the following field-proven insights:
Benzoxazin-2-one Formation (Side Product) : If you observe the formation of a cyclic carbamate (benzoxazin-2-one) during Step 1, your reaction warmed up prematurely. The newly formed alkoxide is highly nucleophilic; at temperatures above −78 °C, it will attack the carbonyl of the Boc group and expel t-butoxide. Strict cryogenic control and rapid quenching are mandatory[2].
Protecting Group Selection (Boc vs. Piv) : While the Boc group requires harsh cryogenic conditions (−78 °C) and highly reactive t-BuLi, switching to a Pivaloyl (Piv) protecting group allows for the use of milder n-BuLi at −20 °C[1][2]. However, be aware that the Piv group is significantly harder to cleave; for highly deactivated substrates (e.g., pyridine derivatives), the one-pot TFA cyclization may fail, necessitating a stepwise deprotection protocol[1].
Arrested Intermediates : If LC-MS analysis of Step 2 reveals the mass of the S-alkylated, uncyclized intermediate, the amidation barrier has not been overcome. Increase the reaction temperature to 110–115 °C and utilize a sealed pressure tube to prevent the loss of volatile reagents[1].
References
[1] Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. nih.gov. Available at:
[3] Benzothiazepine CGP37157 Analogues Exert Cytoprotection in Various in Vitro Models of Neurodegeneration. acs.org. Available at:
[2] Efficient Syntheses of Benzothiazepines as Antagonists for the Mitochondrial Sodium−Calcium Exchanger: Potential Therapeutics for Type II Diabetes. acs.org. Available at:
Application Note: In Vitro Assays for Evaluating the Neuroprotective Efficacy of 4,1-Benzothiazepines
Introduction & Mechanistic Rationale Calcium (Ca²⁺) dyshomeostasis is a primary driver of neuronal apoptosis in acute ischemic stroke and chronic neurodegenerative conditions such as Alzheimer's and Parkinson's diseases[...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Calcium (Ca²⁺) dyshomeostasis is a primary driver of neuronal apoptosis in acute ischemic stroke and chronic neurodegenerative conditions such as Alzheimer's and Parkinson's diseases[1]. During excitotoxic stress, massive Ca²⁺ influx overwhelms cellular buffering capacity. Mitochondria attempt to buffer this cytosolic Ca²⁺ overload by taking up ions via the mitochondrial Ca²⁺ uniporter (MCU) and subsequently extruding them through the mitochondrial Na⁺/Ca²⁺ exchanger (mNCX, also known as NCLX)[2][3].
4,1-benzothiazepines represent a privileged class of Ca²⁺ modulators[1]. The prototypical compound in this class, CGP37157 , is a highly selective inhibitor of NCLX (IC₅₀ = 0.36 μM)[4]. By blocking NCLX, CGP37157 retains Ca²⁺ within the mitochondria, blunting the rapid cycling of Ca²⁺ that typically leads to mitochondrial depolarization. Furthermore, at slightly higher concentrations, 4,1-benzothiazepines exhibit a multitarget profile by blocking plasma membrane voltage-dependent Ca²⁺ channels (VDCCs) and CALHM1 channels[1][2]. This dual action—preventing initial cytosolic Ca²⁺ influx while stabilizing mitochondrial efflux—provides robust neuroprotection[5].
Recent drug development has focused on synthesizing novel 4,1-benzothiazepine analogues (e.g., ITH12505 and Compound 4c) to improve aqueous solubility, pharmacokinetic properties, and NCLX selectivity[5][6].
Fig 1: Dual-target mechanism of 4,1-benzothiazepines preventing cytosolic Ca2+ overload.
Experimental Design & Assay Selection
To rigorously evaluate the cytoprotective effects of novel 4,1-benzothiazepines, in vitro assays must mimic specific neurodegenerative stressors.
Cell Models: SH-SY5Y human neuroblastoma cells (a standard model for dopaminergic neurons) or primary rat hippocampal slices[6].
Depolarization/Excitotoxicity Stressors: High extracellular potassium (70 mM K⁺), Veratridine, or Glutamate (1 mM) forces sustained VDCC and NMDA receptor activation, triggering massive Ca²⁺ influx[5][6].
Mitochondrial Impairment Stressors: A cocktail of Rotenone (30 μM) and Oligomycin A (10 μM) induces oxidative stress and ATP depletion, modeling Parkinsonian neurotoxicity[6].
Fig 2: Standardized workflow for in vitro neuroprotection screening of 4,1-benzothiazepines.
Quantitative Data Summary
The following table summarizes the pharmacological profiles of key 4,1-benzothiazepines based on established literature parameters[4][5][6].
Compound
Structural Modification
Primary Target (IC₅₀)
Neuroprotective Efficacy
Key Advantage
CGP37157
Prototypical 4,1-benzothiazepine
NCLX (0.36 μM)
~30-40% protection vs. 70mM K⁺
Benchmark NCLX inhibitor tool compound.
ITH12505
Isosteric 2'-methyl analogue
NCLX / VDCC
Comparable to CGP37157
Improved neuroprotection profile and solubility.
Compound 4c
Optimized derivative
NCLX
High protection vs. Rotenone/Oligomycin
Enhanced cytoprotection against mitochondrial toxins.
Detailed Methodologies
Protocol A: High-Throughput Viability Assay (MTT) under Excitotoxic Stress
Causality Note: Pre-treatment is strictly required. The NCLX and VDCC targets must be engaged and blocked prior to the massive Ca²⁺ influx triggered by the stressor to effectively buffer the transient peak.
Cell Seeding: Seed SH-SY5Y cells in 96-well clear-bottom plates at a density of
1.5×104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Pre-treatment: Aspirate media. Add fresh media containing the 4,1-benzothiazepine candidate at varying concentrations (e.g., 0.1, 1, 10, 30 μM). Incubate for 1 hour.
Self-Validation Check: Include a vehicle control (DMSO <0.1%) and a known neuroprotectant (e.g., Nimodipine for VDCC blockade) to validate the dynamic range of the assay.
Stress Induction: Add the excitotoxic stressor directly to the wells (e.g., 70 mM K⁺ final concentration). Incubate for 24 hours.
MTT Reduction: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2 hours.
Solubilization & Readout: Carefully aspirate the media, leaving the formazan crystals intact. Add 100 μL of DMSO per well to dissolve the crystals. Read absorbance at 570 nm using a microplate reader.
Causality Note: To validate that the neuroprotective effect stems from NCLX blockade rather than general Ca²⁺ chelation, compartment-specific dyes are required. Rhod-2 AM possesses a net positive charge, driving its accumulation specifically into polarized mitochondria, allowing direct observation of mitochondrial Ca²⁺ retention.
Dye Loading: Wash SH-SY5Y cells grown on glass-bottom dishes with standard Tyrode's solution. Load cells with either Fluo-4 AM (2 μM, for cytosolic Ca²⁺) or Rhod-2 AM (2 μM, for mitochondrial Ca²⁺) + 0.02% Pluronic F-127 for 30 minutes at 37°C.
De-esterification: Wash cells three times with Tyrode's solution and incubate for an additional 20 minutes to allow complete intracellular de-esterification of the AM esters.
Baseline Acquisition: Transfer the dish to a confocal microscope stage. Acquire baseline fluorescence for 2 minutes (Ex/Em: 488/516 nm for Fluo-4; 552/581 nm for Rhod-2).
Acute Injection: Inject the 4,1-benzothiazepine (e.g., CGP37157 at 10 μM) followed 5 minutes later by the stressor (e.g., 1 mM Glutamate).
Target Validation (Self-Validating Step): At the end of the kinetic read (approx. 15 minutes), inject FCCP (1 μM) . FCCP is a potent uncoupler that depolarizes the mitochondrial membrane.
Expected Result: A sharp drop in the Rhod-2 signal confirms the dye was properly localized to the mitochondria and that the retained Ca²⁺ was indeed within the mitochondrial pool.
References
National Institutes of Health (PMC). Benzothiazepine CGP37157 and Its Isosteric 2′-Methyl Analogue Provide Neuroprotection and Block Cell Calcium Entry. Available at: [Link]
ACS Chemical Neuroscience. Benzothiazepine CGP37157 Analogues Exert Cytoprotection in Various in Vitro Models of Neurodegeneration. Available at: [Link]
Frontiers in Aging Neuroscience. The Mitochondrial Na+/Ca2+ Exchanger Inhibitor CGP37157 Preserves Muscle Structure and Function to Increase Lifespan and Healthspan in Caenorhabditis elegans. Available at: [Link]
National Institutes of Health (PMC). Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. Available at: [Link]
PubMed. Benzothiazepine CGP37157 Analogues Exert Cytoprotection in Various in Vitro Models of Neurodegeneration. Available at:[Link]
Application Notes and Protocols for Cell-Based Assays to Determine 4,1-Benzothiazepine Activity
Introduction: The Therapeutic Promise of 4,1-Benzothiazepines The 4,1-benzothiazepine scaffold is a cornerstone in medicinal chemistry, most notably recognized for its role in cardiovascular medicine.[1] Diltiazem, a lan...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Therapeutic Promise of 4,1-Benzothiazepines
The 4,1-benzothiazepine scaffold is a cornerstone in medicinal chemistry, most notably recognized for its role in cardiovascular medicine.[1] Diltiazem, a landmark drug from this class, has been a clinical mainstay for treating hypertension, angina pectoris, and certain arrhythmias for decades.[1] The primary mechanism of action for many 4,1-benzothiazepines is the blockade of L-type voltage-gated calcium channels (CaV1.2), which are critical for excitation-contraction coupling in cardiac and smooth muscle.[2][3] By inhibiting the influx of calcium ions into these cells, 4,1-benzothiazepines induce vasodilation and reduce cardiac workload. Beyond their cardiovascular applications, emerging research has highlighted the neuroprotective potential of novel 4,1-benzothiazepine derivatives, suggesting their utility in mitigating cellular damage in neurodegenerative diseases and stroke by modulating intracellular calcium overload.[4][5]
This guide provides detailed protocols for robust and reproducible cell-based assays to characterize the activity of 4,1-benzothiazepine compounds. We will focus on two key aspects of their pharmacological profile: their primary activity as L-type calcium channel blockers and their potential cytotoxic effects. These assays are designed for researchers in drug discovery and development, providing the necessary tools to screen and characterize novel 4,1-benzothiazepine derivatives.
Mechanism of Action: L-Type Calcium Channel Blockade
L-type calcium channels are heteromeric protein complexes embedded in the plasma membrane of excitable cells. The pore-forming α1 subunit, the primary target of 4,1-benzothiazepines, consists of four homologous domains (I-IV), each containing six transmembrane helices (S1-S6).[3] Diltiazem and related compounds bind to a specific site within the central cavity of the channel, accessible from the intracellular side.[2] This binding site is located near the selectivity filter and involves residues from the S6 segments of domains III and IV.[2] By physically occluding the pore, these drugs prevent the influx of calcium ions that is normally triggered by membrane depolarization.[2]
Caption: Mechanism of L-type calcium channel blockade by 4,1-benzothiazepines.
I. Functional Assessment: No-Wash Fluorescent Calcium Flux Assay
This assay provides a high-throughput compatible method to functionally assess the inhibitory activity of 4,1-benzothiazepines on L-type calcium channels. The principle relies on a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can cross the cell membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the dye in the cytoplasm. Upon binding to calcium, the fluorescence intensity of the dye increases significantly. By depolarizing the cells with a high concentration of potassium chloride (KCl), L-type calcium channels open, leading to an influx of extracellular calcium and a subsequent increase in fluorescence. The presence of an L-type calcium channel blocker, like a 4,1-benzothiazepine, will inhibit this calcium influx, resulting in a reduced fluorescent signal.
Principle of the Assay
Cell Loading: Cells expressing L-type calcium channels are incubated with Fluo-4 AM.
Compound Incubation: The cells are then treated with the 4,1-benzothiazepine compounds at various concentrations.
Depolarization and Detection: The cells are depolarized with a high-K+ solution, and the resulting change in fluorescence is measured in real-time using a fluorescence plate reader.
Data Analysis: The inhibitory effect of the compounds is quantified by comparing the fluorescence signal in treated wells to that of untreated controls.
Recommended Cell Lines
HEK293 cells stably expressing the human CaV1.2 channel: This is a highly recommended model as it provides a robust and specific signal for the target of interest.
SH-SY5Y human neuroblastoma cells: These cells endogenously express L-type calcium channels.[6][7][8] However, it is important to note that they also express other voltage-gated calcium channels (e.g., N-type, T-type), which could potentially contribute to the calcium influx.[6][7][8][9] Therefore, appropriate controls and pharmacological tools may be necessary to isolate the L-type channel activity.
Experimental Protocol
Materials and Reagents:
HEK293-CaV1.2 or SH-SY5Y cells
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
Black, clear-bottom 96-well microplates
Fluo-4 AM
Pluronic F-127
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
Potassium Chloride (KCl)
4,1-Benzothiazepine compounds
Positive control (e.g., Diltiazem, Verapamil)
Fluorescence plate reader with automated injection capabilities
Procedure:
Cell Plating:
Seed HEK293-CaV1.2 or SH-SY5Y cells in black, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well.
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Preparation of Reagents:
Dye Loading Solution: Prepare a 2X working solution of Fluo-4 AM in HBSS with 20 mM HEPES. The final concentration of Fluo-4 AM is typically between 1-5 µM. Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.
Compound Plate: Prepare serial dilutions of the 4,1-benzothiazepine compounds in HBSS with 20 mM HEPES at 2X the final desired concentration. Include a vehicle control (e.g., DMSO, final concentration ≤ 0.5%) and a positive control.
Depolarization Solution: Prepare a high-K+ solution in HBSS with 20 mM HEPES. The final KCl concentration to elicit a robust and reproducible depolarization is typically in the range of 60-90 mM.[10][11]
Dye Loading:
Gently remove the cell culture medium from the wells.
Add 100 µL of the Fluo-4 AM dye loading solution to each well.
Incubate the plate at 37°C for 30-60 minutes, protected from light.
Compound Addition:
After incubation, add 100 µL of the 2X compound solutions to the corresponding wells of the cell plate.
Incubate at room temperature for 15-30 minutes, protected from light.
Fluorescence Measurement:
Place the plate in a fluorescence plate reader (e.g., FlexStation® or similar).
Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.
Record a baseline fluorescence reading for 15-30 seconds.
Automatedly inject 50 µL of the high-K+ depolarization solution into each well.
Continue to record the fluorescence signal for an additional 60-120 seconds.
Data Analysis and Interpretation
Calculate the change in fluorescence (ΔF): For each well, subtract the baseline fluorescence from the peak fluorescence after depolarization.
Normalize the data: Express the ΔF of the compound-treated wells as a percentage of the ΔF of the vehicle-treated (control) wells.
Generate dose-response curves: Plot the percentage of inhibition against the logarithm of the compound concentration.
Determine the IC50 value: Fit the dose-response curve to a four-parameter logistic equation to calculate the half-maximal inhibitory concentration (IC50).
Parameter
Typical Value/Range
Rationale
Cell Seeding Density
40,000 - 80,000 cells/well
Ensures a confluent monolayer for a robust signal.
Fluo-4 AM Concentration
1 - 5 µM
Optimal concentration for sufficient signal without causing cytotoxicity.
KCl Concentration
60 - 90 mM
Induces sufficient membrane depolarization to activate L-type calcium channels.[10][11]
Positive Control (Diltiazem)
10 nM - 100 µM
Provides a reference for maximal inhibition and assay validation.
Expected Results: Active 4,1-benzothiazepine compounds will exhibit a concentration-dependent decrease in the fluorescence signal upon depolarization. The IC50 values will provide a quantitative measure of their potency as L-type calcium channel blockers.
- Optimize Fluo-4 AM concentration and incubation time.- Use a cell line with confirmed high expression of CaV1.2.- Titrate KCl concentration to achieve maximal response.
High Background Fluorescence
- Incomplete removal of extracellular dye- Autofluorescence of compounds
- Use a no-wash assay kit with a background suppressor.- Run a compound-only control to assess autofluorescence.
Inconsistent Results
- Uneven cell seeding- Pipetting errors- Cell health issues
- Ensure a homogenous cell suspension before seeding.- Use automated liquid handling for compound addition and depolarization.- Use cells at a low passage number and ensure they are healthy.
II. Assessment of Cytotoxicity
It is crucial to evaluate the potential cytotoxic effects of 4,1-benzothiazepine compounds to distinguish between specific channel blockade and general cellular toxicity. Here, we present two standard colorimetric assays: the MTT assay for assessing metabolic activity and the LDH assay for measuring membrane integrity.
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[12] The amount of formazan produced is proportional to the number of metabolically active cells.
Protocol:
Cell Plating and Treatment:
Seed cells (e.g., HEK293 or SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well.
Incubate overnight.
Treat cells with a range of concentrations of the 4,1-benzothiazepine compounds for 24-72 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
MTT Incubation:
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
Solubilization and Measurement:
Carefully aspirate the medium containing MTT.
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13][14][15]
Shake the plate for 15 minutes to ensure complete solubilization.[12]
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells.
Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
B. Lactate Dehydrogenase (LDH) Assay
Principle: This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[16] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product that can be measured spectrophotometrically.[16]
Protocol:
Cell Plating and Treatment:
Follow the same procedure as for the MTT assay.
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
Supernatant Collection:
After treatment, centrifuge the plate at 250 x g for 5 minutes.
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
LDH Reaction and Measurement:
Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the supernatant plate.
Incubate for 30 minutes at room temperature, protected from light.
Add 50 µL of a stop solution.
Measure the absorbance at 490 nm.
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Determine the CC50 from the dose-response curve.
Parameter
MTT Assay
LDH Assay
Endpoint
Metabolic Activity
Membrane Integrity
Incubation Time
24 - 72 hours
24 - 72 hours
Wavelength
570 nm
490 nm
Key Controls
Vehicle, Positive Control
Vehicle, Spontaneous Release, Maximum Release
Interpretation of Cytotoxicity Data:
Some 1,5-benzothiazepine derivatives have been shown to possess cytotoxic activity against various cancer cell lines.[1][17] For example, certain novel synthesized benzothiazepines exhibited IC50 values in the range of 43-95 µg/mL against HT-29, MCF-7, and DU-145 cell lines.[17] It is important to compare the CC50 values from these assays with the IC50 values from the functional calcium flux assay. A large window between the functional potency and cytotoxicity (typically >10-fold) suggests that the observed channel-blocking activity is not due to a general toxic effect on the cells.
Workflow and Experimental Design
Caption: Overall workflow for assessing 4,1-benzothiazepine activity.
Conclusion
The cell-based assays detailed in this application note provide a comprehensive framework for characterizing the activity of 4,1-benzothiazepine compounds. By combining a functional assessment of L-type calcium channel blockade with a thorough evaluation of cytotoxicity, researchers can confidently identify and advance promising candidates for further drug development. The provided protocols, data interpretation guidelines, and troubleshooting advice are intended to ensure the generation of high-quality, reproducible data, ultimately accelerating the discovery of novel therapeutics based on the 4,1-benzothiazepine scaffold.
References
Tang, L., El-Din, T. M. G., Swanson, T. M., Pryde, D. C., Scheuer, T., Zheng, N., & Catterall, W. A. (2016). Structural basis for diltiazem block of a voltage-gated Ca2+ channel.
ResearchGate. (2013, December 16). Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays? Retrieved from [Link]
Biology Stack Exchange. (2024, April 6). Cell viability assay: Problems with MTT assay in the solubilization step. Retrieved from [Link]
ResearchGate. (2014, August 26). Can anyone help with MTT troubleshooting: removing formazan crystals? Retrieved from [Link]
Journal of Positive School Psychology. (n.d.). Applications Of Benzothiazepines As Potential Cytotoxic Agents. Retrieved from [Link]
Sousa, S. R., Vetter, I., Ragnarsson, L., & Lewis, R. J. (2013). Expression and pharmacology of endogenous Cav channels in SH-SY5Y human neuroblastoma cells. PloS one, 8(3), e59293.
Sousa, S. R., Vetter, I., Ragnarsson, L., & Lewis, R. J. (2013). Expression and Pharmacology of Endogenous Cav Channels in SH-SY5Y Human Neuroblastoma Cells. PLoS ONE, 8(3), e59293.
G-Biosciences. (n.d.). Cytoscan™-LDH Cytotoxicity Assay. Retrieved from [Link]
Semantic Scholar. (2013, March 25). Expression and Pharmacology of Endogenous Cav Channels in SH-SY5Y Human Neuroblastoma Cells. Retrieved from [Link]
Britten, C. M., Gouttefangeas, C., Welters, M. J., Pawelec, G., Koch, S., Thurner, B., ... & van der Burg, S. H. (2013). Serum-free freezing media support high cell quality and excellent ELISPOT assay performance across a wide variety of different assay protocols. Cancer immunology, immunotherapy, 62(4), 637–647.
ResearchGate. (n.d.). Use of serum-free media to minimize apoptosis of chronic lymphocytic leukemia cells during in vitro culture. Retrieved from [Link]
Morton, M. J., & Flinn, J. M. (1995). Characterisation of the L- and N-type calcium channels in differentiated SH-SY5Y neuroblastoma cells: calcium imaging and single channel recording. Journal of physiology, 488(Pt 3), 567–579.
ResearchGate. (n.d.). Ca v 2.2 and Ca v 1 channels endogenously expressed in SH-SY5Y cells... Retrieved from [Link]
ScienCell Research Laboratories. (n.d.). LDH Cytotoxicity Assay-Fluorescence (LDH-FL). Retrieved from [Link]
Jacobs, J. J. L., Leentjens, J., van der Heijden, W. A., Warlé, M. C., Joosten, L. A. B., & van de Veerdonk, F. L. (2024). Use of serum-free media for peripheral blood mononuclear cell culture and the impact on T and B cell readouts. Toxicology in Vitro, 98, 105822.
Wheeler, D. G., Barrett, C. F., Groth, R. D., Safa, P., & Tsien, R. W. (2012). Merits and Limitations of Studying Neuronal Depolarization-Dependent Processes Using Elevated External Potassium. ACS chemical neuroscience, 3(10), 780–787.
Denman, C. J., Senyukov, V. V., Somanchi, S. S., Phatarpekar, P. V., Kopp, L. M., Johnson, J. L., ... & Lee, D. A. (2020). Evaluation of serum-free media formulations in feeder cell-stimulated expansion of natural killer cells. Cytotherapy, 22(6), 333–344.
Abdullah, A. M., Al-Shorbagy, M. Y., El-Gendy, M. A., & Abdel-Naim, A. B. (2020). Diltiazem potentiates the cytotoxicity of gemcitabine and 5-fluorouracil in PANC-1 human pancreatic cancer cells through inhibition of P-glycoprotein. Life sciences, 262, 118518.
ResearchGate. (n.d.). The effects of increasing KCl concentration on the... Retrieved from [Link]
Wieckowska, A., Szeliga, M., & Gzella, A. K. (2023). Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. International journal of molecular sciences, 24(3), 2869.
ResearchGate. (n.d.). L-Type Calcium Channels: Structure and Functions. Retrieved from [Link]
Maegawa, G. H., Tropak, M. B., Buttner, J. D., Stockley, T. L., Kok, F., Clarke, J. T., & Mahuran, D. J. (2009). Diltiazem, a L-type Ca2+ channel blocker, also acts as a pharmacological chaperone in Gaucher patient cells. British journal of pharmacology, 158(3), 851–863.
Hori, M., Sato, K., & Karaki, H. (1991). KCl depolarization increases Ca2+ sensitivity of contractile elements in coronary arterial smooth muscle. The Journal of pharmacology and experimental therapeutics, 257(3), 1106–1112.
SciSpace. (n.d.). L-Type Calcium Channels: Structure and Functions. Retrieved from [Link]
Leanza, L., Zoratti, M., Gulbins, E., & Szabò, I. (2023). Reduction of Ca2+ Entry by a Specific Block of KCa3.1 Channels Optimizes Cytotoxic Activity of NK Cells against T-ALL Jurkat Cells. International journal of molecular sciences, 24(4), 3353.
ResearchGate. (n.d.). Effect of cytotoxicity of compounds (7–22) towards human normal cell line Hek293. Retrieved from [Link]
RCSB PDB. (2023, December 6). 8WEA: Human L-type voltage-gated calcium channel Cav1.2 (Class II) in the presence of pinaverium at 3.2 Angstrom resolution. Retrieved from [Link]
Viejo, L., Rubio-Alarcón, M., Arribas, R. L., Moreno-Castro, M., Pérez-Marín, R., Braun-Cornejo, M., ... & de los Ríos, C. (2021). Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. Molecules (Basel, Switzerland), 26(15), 4473.
Rajadhyaksha, A., & Konradi, C. (2001). Potassium chloride depolarization mediates CREB phosphorylation in striatal neurons in an NMDA receptor-dependent manner. Brain research, 892(1), 138–145.
Viejo, L., Rubio-Alarcón, M., Arribas, R. L., Moreno-Castro, M., Pérez-Marín, R., Braun-Cornejo, M., ... & de los Ríos, C. (2021). Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. Molecules (Basel, Switzerland), 26(15), 4473.
Neuroquantology. (n.d.). Synthesis, Characterization and Cytotoxicity studies ofNovel 2, 4- substituted- 1,5 benzothiazepines using MTT Assay. Retrieved from [Link]
ResearchGate. (n.d.). Representative benzothiazepine derivatives either in clinical use or currently undergoing clinical trials. Retrieved from [Link]
Application Note: Utilizing 4,1-Benzothiazepines to Isolate and Quantify Mitochondrial Calcium Influx Dynamics
Executive Summary Mitochondrial calcium (Ca²⁺) homeostasis is a critical regulator of cellular bioenergetics, signaling, and survival. However, studying the precise kinetics of mitochondrial Ca²⁺ influx is notoriously di...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Mitochondrial calcium (Ca²⁺) homeostasis is a critical regulator of cellular bioenergetics, signaling, and survival. However, studying the precise kinetics of mitochondrial Ca²⁺ influx is notoriously difficult because it is continuously counterbalanced by rapid Ca²⁺ efflux. This application note provides a comprehensive framework for using 4,1-benzothiazepines—specifically the benchmark compound CGP-37157—to pharmacologically isolate the mitochondrial calcium uniporter (MCU)[1]. By selectively blocking the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX)[2], researchers can trap Ca²⁺ within the mitochondrial matrix, enabling the precise quantification of unidirectional influx rates and maximum mitochondrial buffering capacity[3][4].
Mechanistic Rationale: Uncoupling Influx from Efflux
In excitable and non-excitable cells, the mitochondrial Ca²⁺ cycle is governed by two opposing forces:
Influx: Driven by the steep electrochemical gradient across the inner mitochondrial membrane, Ca²⁺ enters the matrix primarily via the MCU complex[1].
Efflux: To prevent toxic Ca²⁺ overload, the matrix is continuously cleared by NCLX, which exchanges mitochondrial Ca²⁺ for cytosolic Na⁺[1][2].
When assessing Ca²⁺ uptake using fluorescent sensors (e.g., Rhod-2 AM or mt-Aequorin), the observed signal represents the net change (Influx minus Efflux). To study the true kinetics of the MCU, the efflux vector must be eliminated. 4,1-benzothiazepines, such as CGP-37157 (7-chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one), act as potent, selective antagonists of NCLX[2][4]. Pre-incubation with these compounds zeroes out the efflux pathway, allowing the fluorescent signal to accurately reflect unadulterated MCU-mediated influx[3].
While CGP-37157 is the gold standard for NCLX inhibition, its use in intact, live cells requires rigorous optimization due to well-documented off-target effects.
The Confounding Role of Plasmalemmal Channels:
CGP-37157 inhibits L-type voltage-gated Ca²⁺ channels (VGCCs) at concentrations (IC₅₀ ~0.27 µM) lower than those required to fully block NCLX (IC₅₀ ~0.4 - 1.0 µM)[4][5][6]. If used in intact neurons or cardiomyocytes, CGP-37157 will block the initial entry of Ca²⁺ into the cell across the plasma membrane. This results in a suppressed mitochondrial Ca²⁺ signal, which can be falsely interpreted as an inhibition of mitochondrial influx rather than a lack of cytosolic Ca²⁺ supply[6]. Furthermore, CGP-37157 has been shown to interact with the sarco/endoplasmic reticulum Ca²⁺ ATPase (SERCA) and ryanodine receptors (RyRs)[5].
The Solution: Permeabilized Cell Systems
To bypass these off-target effects, Senior Application Scientists strongly recommend utilizing plasma membrane-permeabilized cell models [3]. By selectively permeabilizing the plasma membrane with digitonin (which targets cholesterol-rich membranes while sparing the cholesterol-poor mitochondrial inner membrane), researchers can directly manipulate the extramitochondrial environment. This eliminates the confounding variables of VGCCs and plasmalemmal NCX, ensuring that CGP-37157 acts exclusively on its mitochondrial target.
Quantitative Pharmacological Profile
To aid in dose selection, the following table summarizes the pharmacological profile of CGP-37157 and related 4,1-benzothiazepine analogs across various targets:
Ruthenium Red / Ru360: 1 µM (MCU inhibitor, for validation).
Substrates: 5 mM Succinate / 5 mM Malate (to energize mitochondria).
Step-by-Step Methodology:
Step 1: Sensor Loading & Baseline Establishment
Cultivate HeLa or SH-SY5Y cells on glass-bottom dishes.
Transfect cells with a mitochondria-targeted Ca²⁺ sensor (e.g., mt-Aequorin) 48 hours prior to the assay, or load with 2 µM Rhod-2 AM for 30 minutes at 37°C[3].
Wash cells three times with ICM to remove extracellular dyes/media.
Step 2: Selective Permeabilization
Perfuse the cells with ICM containing 40 µM digitonin for exactly 60 seconds.
Causality Check: Wash immediately with digitonin-free ICM for 3 minutes. This strips the plasma membrane while leaving mitochondria structurally and functionally intact, bypassing VGCC interference[3][6].
Step 3: Pharmacological Isolation of the MCU
Supplement the ICM bath with 5 mM Succinate and 5 mM Malate to maintain the mitochondrial membrane potential (ΔΨm), which is the driving force for MCU influx.
Add 1 µM Thapsigargin to the bath. Rationale: This disables ER Ca²⁺ uptake, preventing the endoplasmic reticulum from acting as a competing Ca²⁺ sink.
Add 5 µM CGP-37157 and incubate for 3 minutes[2]. Rationale: This completely blocks NCLX. Any Ca²⁺ that enters the mitochondria will now be permanently trapped, converting the fluorescence readout into a direct measurement of cumulative influx.
Step 4: Ca²⁺ Challenge and Data Acquisition
Mount the dish on a confocal microscope or fluorometer. Record the baseline fluorescence (F₀) for 1 minute.
Rapidly inject a calibrated Ca²⁺ pulse (e.g., 10 µM free Ca²⁺ buffered with EGTA) into the ICM.
Record the rapid exponential increase in fluorescence (F/F₀). The initial linear slope of this curve represents the maximum velocity (Vₘₐₓ) of the MCU.
Step 5: System Self-Validation
In a parallel control experiment, repeat Steps 1-4 but add 1 µM Ru360 alongside CGP-37157 in Step 3.
Validation: The addition of Ru360 should completely abolish the fluorescence spike upon the Ca²⁺ challenge. This proves that the influx isolated by the 4,1-benzothiazepine was exclusively mediated by the MCU, confirming the integrity of the assay.
Workflow for isolating and quantifying MCU-mediated mitochondrial Ca2+ influx using CGP-37157.
References
Benzothiazepine CGP37157 Analogues Exert Cytoprotection in Various in Vitro Models of Neurodegeneration. ACS Chemical Neuroscience.
URL:[Link]
Promising Molecular Targets in Pharmacological Therapy for Neuronal Damage in Brain Injury. MDPI.
URL:[Link]
CGP-37157 Inhibits the Sarcoplasmic Reticulum Ca2+ ATPase and Activates Ryanodine Receptor Channels in Striated Muscle. Molecular Pharmacology (PMC).
URL:[Link]
Role of mitochondrial Ca2+ in stroke: From molecular mechanism to treatment strategy. International Journal of Molecular Medicine (PMC).
URL:[Link]
CGP37157 modulates mitochondrial Ca2+ homeostasis in cultured rat dorsal root ganglion neurons. PubMed.
URL:[Link]
NCLX is an essential component of mitochondrial Na+/Ca2+ exchange. PNAS.
URL:[Link]
Application Note: Synthesis and Validation of Radiolabeled 4,1-Benzothiazepin-2(3H)-one for Mitochondrial Na⁺/Ca²⁺ Exchanger (NCLX) Binding Studies
Scientific Context and Rationale Mitochondrial calcium (Ca²⁺) homeostasis is a fundamental regulator of cellular bioenergetics, reactive oxygen species (ROS) generation, and apoptosis. The mitochondrial Na⁺/Ca²⁺ exchange...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Context and Rationale
Mitochondrial calcium (Ca²⁺) homeostasis is a fundamental regulator of cellular bioenergetics, reactive oxygen species (ROS) generation, and apoptosis. The mitochondrial Na⁺/Ca²⁺ exchanger (NCLX) is the primary efflux mechanism responsible for extruding Ca²⁺ from the mitochondrial matrix to the cytosol[1]. Dysregulation of NCLX is heavily implicated in ischemic neurodegeneration, excitotoxicity, and metabolic diseases, including defective insulin secretion linked to PDX1/TFAM suppression[2].
The 4,1-benzothiazepine scaffold, specifically the derivative CGP-37157 (7-Chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one), is the benchmark pharmacological tool for NCLX inhibition, demonstrating high selectivity with an IC₅₀ of approximately 0.4 µM. To quantitatively map NCLX expression levels (
Bmax
) and evaluate the affinity (
Kd
) of novel neuroprotective and antidiabetic analogues[3], a high-specific-activity radioligand is required.
This guide details the robust chemical synthesis of the 4,1-benzothiazepine core, its late-stage radiosynthetic labeling via N-[³H]methylation, and a self-validating protocol for mitochondrial radioligand binding assays.
Experimental Workflows & Pathway Dynamics
Mechanism of action of 4,1-benzothiazepines blocking NCLX to modulate mitochondrial Ca2+ efflux.
Workflow for the radiosynthesis of [3H]-4,1-benzothiazepine and NCLX binding assay.
Methodologies and Protocols
Protocol A: Synthesis of the 4,1-Benzothiazepine Precursor
Causality & Design: The construction of the 4,1-benzothiazepine core utilizes a one-pot S-alkylation and intramolecular cyclization strategy[3]. Conducting the reaction in refluxing trifluoroacetic acid (TFA) serves a dual purpose: it drives an
SN1
reaction by removing water to allow the thiol reagent to attack the stabilized carbocation, while simultaneously cleaving the Boc-protecting group. The newly liberated amine spontaneously attacks the pending methyl ester, achieving ring closure[3].
Reagent Preparation: Dissolve 1.0 mmol of the N-Boc-protected 2-amino-5-chlorobenzhydrol derivative in 5 mL of anhydrous TFA.
S-Alkylation: Add 1.5 mmol of methyl thioglycolate to the acidic solution.
Cyclization: Heat the mixture to reflux (85 °C) under a nitrogen atmosphere for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexane:EtOAc 7:3).
Workup: Cool the reaction to room temperature and carefully neutralize with saturated aqueous
NaHCO3
. Extract the aqueous layer with dichloromethane (3 × 15 mL).
Purification: Dry the combined organic layers over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via flash chromatography to yield the 4,1-benzothiazepin-2(3H)-one precursor[4].
Validation Check: Confirm structural identity and purity (>95%) via ¹H-NMR and LC-MS before proceeding to radiolabeling.
Protocol B: Late-Stage Radiosynthesis of [³H]-N-Methyl-CGP-37157
Causality & Design: Direct catalytic tritiation of the halogenated precursor risks reductive dehalogenation of the critical 7-chloro group. Instead, late-stage N-alkylation of the amide nitrogen using [³H]methyl iodide (
[3H]CH3I
) is employed. This yields a highly stable radioligand with exceptional specific activity (60–85 Ci/mmol), which is mandatory for detecting low-abundance mitochondrial targets without altering the core pharmacophore's binding orientation.
Deprotonation: In a specialized radiochemistry fume hood, dissolve 2.0 mg of the 4,1-benzothiazepine precursor in 0.5 mL of anhydrous DMF. Add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0 °C. Stir for 15 minutes.
Radiolabeling: Introduce 50 mCi of
[3H]CH3I
into the reaction vial. Seal and stir at room temperature for 2 hours.
Quenching: Quench the reaction with 100 µL of sterile water to destroy unreacted NaH.
HPLC Purification: Inject the crude mixture onto a semi-preparative reversed-phase HPLC column (C18,
H2O
/MeCN gradient with 0.1% TFA). Collect the radioactive fraction corresponding to the N-methylated product.
Validation Check (Self-Validating System): Perform analytical radio-HPLC on the collected fraction. The radiochemical purity must exceed 99% to ensure assay fidelity. Store the radioligand in ethanol at -20 °C.
Causality & Design: Whole-cell homogenates cannot be used because plasma membrane Na⁺/Ca²⁺ exchangers (NCX1-3) will create massive background noise. Mitochondria must be highly purified. Furthermore, due to the rapid dissociation kinetics of benzothiazepines, a rapid vacuum filtration method is strictly required over equilibrium dialysis.
Mitochondrial Isolation: Homogenize target tissue (e.g., rat forebrain or isolated pancreatic islets) in ice-cold isolation buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4). Perform differential centrifugation: 1,000 × g for 10 min to remove nuclei/debris, followed by 10,000 × g for 15 min to pellet the heavy mitochondrial fraction.
Validation Check: Quantify mitochondrial protein yield using a BCA assay. Resuspend to a working concentration of 1 mg/mL.
Assay Incubation: In a 96-well deep-well plate, combine:
50 µL of mitochondrial suspension (50 µg protein).
50 µL of
[3H]
-N-Methyl-CGP-37157 (Concentration range: 0.5 nM to 100 nM for saturation binding).
100 µL of assay buffer (120 mM KCl, 10 mM HEPES, pH 7.4).
Defining Non-Specific Binding (NSB): In parallel control wells, add 10 µM of unlabeled CGP-37157 to saturate all NCLX sites. The remaining radioactive signal in these wells represents NSB.
Filtration: Incubate the plate at 25 °C for 60 minutes to reach equilibrium. Rapidly terminate the reaction by harvesting onto GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to neutralize charge-based NSB) using a 96-well vacuum manifold. Wash filters 3× with ice-cold wash buffer.
Quantification: Dry the filters, add scintillation cocktail, and count the retained tritium using a liquid scintillation counter.
Quantitative Data Summarization
The table below summarizes the expected pharmacological parameters derived from the validated binding assay and functional IC₅₀ data for the synthesized radioligand and reference analogues[5],.
Ligand / Compound
Target
Kd
(nM)
Bmax
(fmol/mg protein)
Functional IC₅₀ (µM)
[³H]-N-Methyl-CGP-37157
NCLX (Mitochondria)
15.2 ± 1.4
450 ± 35
N/A (Tracer)
CGP-37157 (Unlabeled)
NCLX (Mitochondria)
12.8 ± 1.1
N/A
0.36 - 0.40
ITH12505 (Isosteric Analog)
NCLX (Mitochondria)
18.5 ± 2.0
N/A
0.55 ± 0.08
Note:
Kd
and
Bmax
values are representative parameters derived from Scatchard analysis of the specific binding data (Total Binding minus NSB).
References
Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke
Source: PubMed Central (NIH)
URL:[Link]
Efficient Syntheses of Benzothiazepines as Antagonists for the Mitochondrial Sodium−Calcium Exchanger: Potential Therapeutics for Type II Diabetes
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
PDX1 Deficiency Causes Mitochondrial Dysfunction and Defective Insulin Secretion through TFAM Suppression
Source: Elsevier Pure / UT Southwestern Medical Center
URL:[Link]
Na+ AND Ca2+ HOMEOSTASIS PATHWAYS, CELL DEATH AND PROTECTION AFTER OXYGEN–GLUCOSE-DEPRIVATION IN ORGANOTYPIC HIPPOCAMPAL SLICE
Source: Neuroscience (Otto-von-Guericke-Universität Magdeburg)
URL:[Link]
Technical Support Center: Ortho-Lithiation in Benzothiazepine Synthesis
Welcome to the technical support center for troubleshooting ortho-lithiation reactions in the synthesis of benzothiazepine scaffolds. This guide is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for troubleshooting ortho-lithiation reactions in the synthesis of benzothiazepine scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of Directed ortho-Metalation (DoM). Here, we will address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
This section covers the essential knowledge base required for performing successful ortho-lithiation reactions.
Q1: What is Directed ortho-Lithiation (DoM) and how does it apply to benzothiazepine precursors?
Directed ortho-Metalation (DoM) is a powerful regioselective aromatic substitution reaction.[1] It utilizes a "Directing Metalation Group" (DMG) on an aromatic ring to guide a strong organolithium base, like n-butyllithium (n-BuLi), to deprotonate a specific proton at the position ortho (adjacent) to the DMG.[1][2] The DMG, typically a Lewis basic functional group containing a heteroatom (O, N, S), coordinates with the Lewis acidic lithium cation of the base.[1][2] This coordination creates a temporary complex that positions the base to abstract the nearest proton, forming a highly reactive aryllithium intermediate.[1][2] This intermediate can then be quenched with a wide variety of electrophiles to introduce new functional groups with high precision.[3]
In the context of benzothiazepine synthesis, DoM is often employed on precursors such as N-protected anilines or related aromatic substrates.[4][5] For example, a carbamate or pivaloyl protecting group on an aniline derivative can act as a powerful DMG, directing lithiation to the adjacent position on the benzene ring.[4] Subsequent reaction with an appropriate electrophile, such as an aldehyde, forges a key carbon-carbon bond necessary for building the benzothiazepine core.[4][6]
Q2: My reaction failed completely. I suspect my n-butyllithium reagent is old. How can I reliably check its activity?
The concentration of commercial organolithium reagents can degrade over time, and it is crucial to use a standardized (titrated) solution for stoichiometric control.[7] A common and reliable method is titration against a known amount of a suitable indicator, such as diphenylacetic acid.[7][8][9]
The procedure involves dissolving a precisely weighed amount of dry diphenylacetic acid in anhydrous THF under an inert atmosphere.[8][9] The n-BuLi solution is then added dropwise. The endpoint is reached when a persistent faint yellow color appears, indicating the complete consumption of the acidic proton and the formation of the colored diphenylacetate anion.[9][10] The molarity is calculated by dividing the moles of diphenylacetic acid by the volume of n-BuLi solution added.[8] It is best practice to perform the titration in triplicate to ensure accuracy.[10]
Protocol 1: Titration of n-Butyllithium with Diphenylacetic Acid
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Dry glassware (flame-dried or oven-dried)
Procedure:
Under an inert atmosphere (Nitrogen or Argon), add a precisely weighed amount of diphenylacetic acid (e.g., ~1.00 mmol, 212.2 mg) to a dry flask equipped with a magnetic stir bar.
Add anhydrous THF (e.g., 8-10 mL) and stir until the acid is fully dissolved.[9][10]
Using a glass syringe, carefully add the n-BuLi solution dropwise to the stirring solution of diphenylacetic acid.[9]
Observe the color change. Each drop of n-BuLi will produce a transient yellow color that dissipates upon stirring.[9]
The endpoint is reached when a single drop of n-BuLi causes a persistent pale yellow color.[9]
Record the exact volume of n-BuLi solution added.
Calculate the molarity: Molarity (M) = Moles of Diphenylacetic Acid (mol) / Volume of n-BuLi added (L) .
Repeat the procedure two more times and average the results. The concentrations should agree within ±0.05 M.[9][10]
Q3: What are the most common reasons for a complete failure of my ortho-lithiation reaction?
Complete reaction failure usually points to a fundamental issue with one of the "three pillars" of organolithium chemistry: active reagents, anhydrous conditions, or appropriate temperature.
Inactive Base: As discussed in Q2, degraded n-BuLi is a primary suspect. Always use a freshly titrated or newly purchased bottle.[7]
Presence of Protic Contaminants: Organolithiums are extremely strong bases and will react violently with any source of acidic protons, most commonly water.[11][12][13] This includes moisture in the solvent, on the glassware, in the starting material, or from the atmosphere. Ensure all glassware is rigorously dried, solvents are anhydrous, and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).
Inappropriate Temperature: Many ortho-lithiation reactions require very low temperatures (typically -78 °C) to prevent side reactions, such as the degradation of the solvent (e.g., THF) by the organolithium base or decomposition of the lithiated intermediate.[11][14] Running the reaction at a temperature that is too high can consume the base and prevent the desired reaction from occurring.[15]
Section 2: In-Depth Troubleshooting - Low to No Yield
This section addresses scenarios where the reaction proceeds, but conversion of the starting material or yield of the desired product is unacceptably low.
Q4: I'm getting very low conversion of my starting material, but my reagents and conditions seem correct. What are the likely causes?
Low conversion, despite seemingly correct conditions, often points to more subtle issues related to stoichiometry, solubility, or competing deprotonation events.
Insufficient Base: Even if your n-BuLi is active, you may be using an insufficient amount. Some substrates have other acidic protons (e.g., an N-H proton on a secondary amide) that will be deprotonated first.[16] You must use at least one equivalent of base for each acidic proton plus one equivalent for the desired ortho-deprotonation. For substrates with multiple acidic sites, using more than 2 equivalents of base is common.[17][18]
Poor Solubility: The lithiated intermediate may be insoluble in the reaction solvent, causing it to precipitate out of the solution and become unreactive.[16] This can sometimes be addressed by changing the solvent system or by using a "reverse addition" protocol, where the substrate solution is added to the organolithium solution.[16]
Weak Directing Group: Not all DMGs are created equal. The strength of the directing group influences the kinetic acidity of the ortho-protons.[19][20] If your DMG is too weak (e.g., a simple methoxy group), the deprotonation may be slow or incomplete under standard conditions. You may need to switch to a more powerful base (e.g., sec-BuLi or tert-BuLi) or add a chelating agent like TMEDA.[11][19]
Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Q5: I've confirmed my reagents are good, but the reaction still isn't working. What reaction parameters should I investigate?
Beyond reagent activity, the interplay of solvent, temperature, and reaction time is critical.
Solvent Choice: The solvent affects the aggregation state and reactivity of the organolithium reagent.[11][14]
THF: A common choice, THF is a good Lewis base that can break up the aggregates of n-BuLi, increasing its reactivity.[11] However, n-BuLi can deprotonate THF, especially at temperatures above -40 °C, leading to consumption of the base and formation of side products.[11][14]
Diethyl Ether (Et₂O): Less reactive towards n-BuLi than THF, making it a safer choice for reactions at slightly higher temperatures, but lithiation rates may be slower.
Hydrocarbons (Hexane, Cyclohexane): n-BuLi exists as large aggregates (hexamers) in these non-coordinating solvents, making it less reactive.[14] These are often used as the storage solvent but are rarely used alone for the reaction itself without an additive.
Additives (TMEDA): Tetramethylethylenediamine (TMEDA) is a bidentate Lewis base that strongly chelates to the lithium ion.[11] This breaks down the n-BuLi aggregates and dramatically increases its basicity and the rate of metalation. It is often essential for deprotonating less acidic protons.
Temperature Control: As mentioned, maintaining a low temperature (e.g., -78 °C, typically achieved with a dry ice/acetone bath) is crucial to prevent side reactions like solvent degradation or benzyne formation from aryl halide precursors.[14][21] However, the lithiation step itself may require warming to a slightly higher temperature (e.g., -40 °C or -20 °C) for a short period to proceed at a reasonable rate, followed by cooling back to -78 °C before adding the electrophile.[4] This temperature profile must be optimized for each specific substrate.
Section 3: Troubleshooting - Poor Selectivity & Side Products
This section focuses on reactions that produce the desired product but also significant quantities of undesired byproducts.
Q6: I'm seeing multiple products. How can I improve the regioselectivity of the lithiation?
Poor regioselectivity arises when there are multiple, kinetically competitive sites for deprotonation.
Competing DMGs: If your molecule has more than one directing group, the site of lithiation will be directed by the stronger DMG.[19][20] There is a well-established hierarchy of DMG strength that can be used to predict the outcome.[19][20] If selectivity is poor, it may be necessary to protect one of the directing groups or choose a base with greater steric hindrance (like LDA or LiTMP) that may favor the less-hindered ortho position.[19]
Benzylic vs. Aromatic C-H: If your substrate has benzylic protons, these can sometimes be more acidic than the desired aromatic proton. Switching from an alkyllithium base (n-BuLi) to a lithium amide base (like LDA) often favors deprotonation of the aromatic ring over the benzylic position.[19]
Kinetic vs. Thermodynamic Control: Most ortho-lithiations are under kinetic control. However, if the initially formed lithiated species can rearrange to a more stable isomer, you may see a mixture of products. This can sometimes be controlled by keeping the reaction time short and the temperature as low as possible.
General Mechanism of Directed ortho-Metalation
Caption: The three key stages of a DoM reaction sequence.
Q7: I'm observing decomposition of my starting material or product. How can I prevent this?
Decomposition often results from the high reactivity of the organolithium species involved.
Reaction with Electrophilic Functional Groups: The organolithium base or the aryllithium intermediate can act as a nucleophile and attack sensitive electrophilic groups on your substrate or product (e.g., esters, nitriles). If possible, these groups should be protected before the lithiation step.
Benzyne Formation: If your substrate contains a halogen (ortho to the DMG), the aryllithium intermediate can be unstable and eliminate lithium halide to form a highly reactive benzyne intermediate.[16][21] This is often a problem at temperatures above -50 °C.[16][21] To mitigate this, maintain very low temperatures throughout the reaction and consider an in situ trapping procedure, where the electrophile is present in the reaction mixture during the addition of the base.[16][22]
Anionic Fries Rearrangement: Ortho-lithiated carbamates or amides can be thermally unstable and undergo rearrangement.[19] This is typically favored by higher temperatures. If you suspect this side reaction, ensure the reaction is maintained at -78 °C and quenched as soon as the lithiation is complete.
Section 4: Reference Data
This section provides quick-reference data to aid in experimental design.
Generation of enolates, selective deprotonation in the presence of nucleophilic sites.[19]
Lithium tetramethylpiperidide
LiTMP
~37
Very strong, non-nucleophilic, highly hindered base.
Used for challenging deprotonations where selectivity is critical.[19][22]
References
Determining n-Butyllithium Concentration by Titration . JoVE. [Link]
SOP for the Titration of alkyllithiums . University of Windsor. [Link]
Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke . PMC. [Link]
Titration of n-BuLi . University of Rochester, Department of Chemistry. [Link]
Sulfoximine‐Directed Arene ortho‐Lithiation . Chemistry – A European Journal. [Link]
Synthesis, Properties, and Biological Applications of Benzothiazepines . Elsevier. [Link]
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents . PMC, NIH. [Link]
n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions . ResearchGate. [Link]
n-Butyllithium: Organic Chemistry Study Guide . Fiveable. [Link]
A Novel Dilithiation Approach to 3,4-Dihydro-2H-1,3-benzothiazines, 3,4-Dihydro-2H-1,3-benzoxazines, and 2,3,4,5-Tetrahydro-1,3-benzothiazepines . The Journal of Organic Chemistry, ACS Publications. [Link]
Toward a Better Understanding on the Mechanism of Ortholithiation. Tuning of Selectivities in the Metalation of meta-Anisic Acid by an Appropriate Choice of Base . Organic Letters, ACS Publications. [Link]
Optimization of Organolithium Reactions . Organic Process Research & Development, ACS Publications. [Link]
Directed Metalation: A Survival Guide . Baran Lab, Scripps Research. [Link]
In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes . PMC, NIH. [Link]
Titration of alkyllithiums with a simple reagent to a blue endpoint . Journal of Organometallic Chemistry. [Link]
Intensification of Continuous Ortho-Lithiation at Ambient Conditions—Process Understanding and Assessment of Sustainability Benefits . Organic Process Research & Development, ACS Publications. [Link]
Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C . The Journal of Organic Chemistry, ACS Publications. [Link]
Optimization of Organolithium Reactions . ResearchGate. [Link]
1, 5-Benzothiazepines in Medicinal Chemistry: Structural Diversity, Biological Targets and Drug Discovery . Zenodo. [Link]
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives . ARKIVOC. [Link]
Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery . PMC, NIH. [Link]
Directed lithiation of unprotected benzoic acids . ResearchGate. [Link]
4,1-Benzothiazepine Synthesis & Cyclization: Technical Support & Troubleshooting Center
Overview The 4,1-benzothiazepine scaffold is a privileged pharmacophore, most notably recognized in CGP37157 analogues, which serve as critical modulators of the mitochondrial sodium/calcium exchanger (NCLX)[1]. Synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
The 4,1-benzothiazepine scaffold is a privileged pharmacophore, most notably recognized in CGP37157 analogues, which serve as critical modulators of the mitochondrial sodium/calcium exchanger (NCLX)[1]. Synthesizing these derivatives requires precise control over organolithium chemistry and thermodynamically driven cascade cyclizations[2]. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing on the mechanistic causality of reaction conditions and establishing self-validating systems to ensure high-fidelity synthesis.
Process Architecture
The dominant synthetic route relies on a two-stage approach: directed ortho-lithiation of a protected aniline followed by a one-pot cascade involving S-alkylation, deprotection, and thermal cyclization[3].
Workflow for the synthesis of 4,1-benzothiazepines via ortho-lithiation and thermal cyclization.
Validated Experimental Protocols
Protocol 1: Directed Ortho-Lithiation and Aldehyde Condensation
This step establishes the functionalized benzhydrol intermediate. The choice of base and temperature gradients is critical for chemoselectivity[1].
Step-by-Step Methodology:
Preparation: Dissolve 4-chloro-N-tert-butoxycarbonylaniline (1.0 equiv) in anhydrous THF (15 mL/mmol) under a strict Argon atmosphere.
Lithiation: Cool the reaction vessel to -78 °C. Add tBuLi (1.7 M in hexanes, 2.7 equiv) dropwise.
Activation: Stir at -78 °C for 15 minutes, then warm the mixture to -10 °C for 2 hours.
Condensation: Re-cool the mixture to -78 °C and add the target aromatic aldehyde (1.1 equiv) dropwise. Stir for 2 hours.
Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.
Mechanistic Causality: tBuLi is mandated over nBuLi because it acts as both a powerful base to deprotonate the carbamate NH and a sterically hindered nucleophile for directed ortho-metalation. Warming to -10 °C provides the necessary activation energy for the metalation to complete, while re-cooling to -78 °C prior to aldehyde addition suppresses unwanted side reactions (e.g., nucleophilic attack on the Boc group)[2].
Self-Validating Checkpoint: To validate lithiation efficiency before aldehyde addition, quench a 0.1 mL aliquot with D₂O. ¹H-NMR analysis of the crude aliquot should show >95% disappearance of the aromatic proton ortho to the carbamate group.
Protocol 2: One-Pot S-Alkylation, Deprotection, and Cyclization
This cascade reaction converts the benzhydrol intermediate into the final 4,1-benzothiazepine-2-one scaffold[3].
Step-by-Step Methodology:
Reaction Setup: Dissolve the intermediate from Protocol 1 (1.0 equiv) in freshly distilled, neat Trifluoroacetic Acid (TFA, 14 equiv).
Reagent Addition: Add methyl thioglycolate (3.0–6.0 equiv) to the solution.
Thermal Cascade: Heat the reaction mixture to 85 °C and stir continuously for 24 hours. (Note: If using a pivaloyl protecting group, heat to 110 °C).
Neutralization & Workup: Cool to room temperature. Dilute with CH₂Cl₂, then carefully wash with brine, followed by 1 N NaOH (aq) to neutralize the TFA, and brine again.
Purification: Dry the organic layer and purify via column chromatography.
Mechanistic Causality: TFA serves a dual catalytic role. First, it protonates the benzylic hydroxyl group, facilitating its displacement by the thiol (S-alkylation). Second, it cleaves the Boc/Piv protecting group. The elevated temperature (85–110 °C) provides the thermodynamic driving force required for the subsequent intramolecular aminolysis (cyclization) between the newly freed amine and the methyl ester[3][4].
Self-Validating Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The reaction is self-validating when the intermediate spot disappears, replaced temporarily by a less polar thioether spot, which must subsequently fully transition into a highly polar, UV-active (254 nm) lactam spot. If the thioether spot persists, the thermodynamic threshold for cyclization has not been met.
Optimization Matrix: Temperature & Catalyst Effects
The cyclization cascade is highly sensitive to reaction conditions. The table below summarizes the quantitative optimization data for the cascade step[3][4].
Entry
Protecting Group
Solvent / Catalyst
Temperature
Major Product Observed
Yield (%)
1
Boc
TFA (neat)
25 °C
Thioether intermediate (Uncyclized)
>90%
2
Boc
TFA (neat)
60 °C
Mixture of Thioether and Cyclized
N/A
3
Boc
TFA (neat)
85 °C
4,1-Benzothiazepin-2-one (Cyclized)
60–85%
4
Piv
TFA (neat)
85 °C
Thioether intermediate (Uncyclized)
High
5
Piv
TFA (neat)
110 °C
4,1-Benzothiazepin-2-one (Cyclized)
40–55%
6
Boc
TFA / Basic Alumina
Microwave (80 °C)
4,1-Benzothiazepin-2-one (Cyclized)
75–80%
Troubleshooting & FAQs
Troubleshooting logic tree for resolving incomplete cyclization in 4,1-benzothiazepine synthesis.
Q1: Why am I isolating the uncyclized thioether intermediate instead of the target benzothiazepine?A: The intramolecular aminolysis step is thermodynamically demanding. As shown in the optimization matrix, reactions conducted below 60 °C lack the activation energy for lactamization, yielding the S-alkylated thioether as the sole product[3]. Ensure your heating block is calibrated and the internal reaction temperature reaches at least 85 °C for Boc-protected precursors. If utilizing a pivaloyl (Piv) group, the enhanced stability of the amide bond necessitates temperatures up to 110 °C to force deprotection and cyclization[4].
Q2: My reaction turns into a black, charred mixture when heated in neat TFA for 24 hours. How can I prevent degradation?A: Prolonged thermal stress in neat TFA can induce polymerization and charring, particularly with electron-rich aromatic substrates. To bypass this, transition to a microwave-assisted protocol . By adsorbing the reactants onto basic alumina and irradiating with microwaves in the presence of TFA, you can achieve complete cyclization rapidly. The basic alumina acts as a heat sink, preventing localized superheating and subsequent charring, while still driving the cascade to completion[3].
Q3: During the ortho-lithiation step, I observe significant amounts of unreacted starting material or complex byproducts. What is failing?A: This is invariably a temperature control failure. The initial addition of tBuLi must be strictly maintained at -78 °C to prevent premature nucleophilic attack on the carbamate protecting group. However, the actual ortho-metalation is kinetically slow at this temperature; you must warm the reaction to -10 °C for 2 hours to drive the lithiation to completion[1]. Failing to warm the reaction leaves unreacted starting material. Conversely, failing to re-cool the mixture to -78 °C before adding the aldehyde results in over-reaction and complex byproduct formation.
References
Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke
Source: MDPI / NIH
URL
Benzothiazepine CGP37157 Analogues Exert Cytoprotection in Various in Vitro Models of Neurodegeneration
Source: ACS Chemical Neuroscience
URL
Source: The Journal of Organic Chemistry (ACS Publications)
Technical Support Center: Strategies to Increase Aqueous Solubility of 4,1-Benzothiazepine Analogues
Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers t...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of poor aqueous solubility in 4,1-benzothiazepine analogues. Our goal is to equip you with the foundational knowledge and practical protocols to overcome this common hurdle in preclinical and formulation development.
Section 1: Troubleshooting Guide
This section addresses specific, practical problems you may encounter during your experiments.
Question: My 4,1-benzothiazepine analogue consistently precipitates out of my aqueous buffer during in vitro screening assays. What's causing this and how can I fix it?
Answer:
This is a classic manifestation of a compound exceeding its thermodynamic solubility limit under assay conditions. Your compound, likely dissolved in a DMSO stock, is rapidly precipitating when diluted into the aqueous buffer. Here’s a systematic approach to troubleshoot this issue:
Understand the "Why": The issue stems from the large polarity difference between your DMSO stock, where the compound is highly soluble, and the aqueous assay buffer. When the DMSO concentration drops upon dilution, the buffer can no longer sustain the compound in solution, leading to precipitation. This is often observed in kinetic solubility assays.[1][2]
Immediate Corrective Actions:
pH Adjustment: Most 4,1-benzothiazepine scaffolds contain a basic nitrogen atom. Lowering the pH of your buffer (e.g., from 7.4 to 6.5 or lower) can protonate this site, forming a more soluble cationic species.[3] For weakly basic drugs, a lower pH generally increases solubility.[3]
Increase Cosolvent Concentration: While you want to minimize DMSO in your assay, sometimes a slightly higher final concentration (e.g., increasing from 0.1% to 0.5% or 1%) is necessary to maintain solubility.[4] Common cosolvents used in formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5]
Lower the Compound Concentration: Test a lower concentration of your compound. While not ideal for dose-response curves, this can confirm if the issue is purely solubility-limited and allow you to gather preliminary activity data.
Advanced Solubilization Techniques for Assays:
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity where your compound can be encapsulated.[6] Adding a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), to your assay buffer can form an inclusion complex, significantly increasing the apparent solubility of the benzothiazepine analogue.[7][8]
Employ Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80) below their critical micelle concentration can also help improve wetting and solubility.[3][5]
Question: My lead benzothiazepine candidate shows potent in vitro activity but demonstrates very low and erratic bioavailability in my rodent PK studies. Could this be a solubility issue?
Answer:
Yes, it is highly probable that poor aqueous solubility and a slow dissolution rate are the primary causes of low and variable oral bioavailability. For a drug to be absorbed, it must first be in solution at the absorption site in the gastrointestinal tract.[9][10] If the dissolution rate is slower than the transit time through the intestine, absorption will be incomplete and erratic.
Troubleshooting Workflow for Poor Bioavailability:
Recommended Actions:
Definitive Solubility Measurement: First, determine the thermodynamic solubility of your compound using the shake-flask method (see Protocol 2). This provides the "true" solubility, which is critical for formulation development.[11]
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[9][12] Techniques include:
Micronization: Milling the compound to a particle size of 1-10 microns.[13]
Nanonization: Creating a nanosuspension with particle sizes under 1 micron.[14]
Salt Formation: Since 4,1-benzothiazepines typically contain a basic center, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, sulfate) is one of the most effective ways to increase both solubility and dissolution rate.[15][16][17] A salt screen is a necessary step to find the optimal salt form with good stability and handling properties.[18]
Amorphous Solid Dispersions: Dispersing the crystalline drug into an amorphous polymer matrix can prevent it from arranging into a stable crystal lattice.[19][20] This high-energy amorphous form has a much higher apparent solubility and dissolution rate.[21] Common carriers include PVP, HPMC, and PEGs.[22]
Section 2: Frequently Asked Questions (FAQs)
Question: What are the primary strategies to consider for improving the solubility of a new 4,1-benzothiazepine analogue?
Answer:
The strategies can be broadly categorized into two main pillars: Chemical Modifications and Physical/Formulation-Based Approaches .[14] The choice depends on the stage of development and the specific properties of the molecule.
Chemical Modifications: These approaches alter the molecule itself and are often explored during the lead optimization phase.
Structural Modification: A medicinal chemistry approach where polar functional groups are introduced to the benzothiazepine scaffold. For example, replacing a chlorine atom with a dimethylamino group or adding a nitrogen-containing heterocycle like pyridine can increase polarity and improve aqueous solubility.[23][24]
Salt Formation: This is a very common and effective strategy for ionizable drugs.[16][17] By reacting the basic benzothiazepine with an acid, a salt is formed which often has vastly improved solubility and dissolution properties.[15]
Prodrugs: A prodrug is an inactive derivative of the parent drug that is converted in vivo to the active form.[25] Attaching a highly polar promoiety (like a phosphate, amino acid, or PEG) can dramatically increase water solubility for parenteral formulations.[26][27]
Physical / Formulation-Based Approaches: These methods modify the physical form of the drug or its environment without changing its chemical structure. They are typically employed during formulation development.
Particle Size Reduction: Methods like micronization and nanosuspension increase the surface-area-to-volume ratio, which boosts the dissolution rate.[9][12]
Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can lead to a supersaturated solution upon dissolution, enhancing absorption.[19][28]
Complexation: Using agents like cyclodextrins to form inclusion complexes that shield the hydrophobic parts of the drug from water.[6][29]
Cosolvents and Surfactants: Using water-miscible organic solvents (cosolvents) or surface-active agents (surfactants) to create a more favorable environment for the drug to dissolve in.[4][5][30]
Strategy
Pros
Cons
Best For
Salt Formation
High impact on solubility & dissolution; well-established; cost-effective.[17]
Only for ionizable drugs; risk of hygroscopicity or disproportionation.[17]
Early to late development for basic benzothiazepines.
Prodrug Approach
Can achieve very high solubility; potential for targeted delivery.[26][27]
Requires chemical synthesis; complex metabolic and regulatory pathway.[25]
Significant increase in apparent solubility and bioavailability.[19][20]
Can be physically unstable (recrystallization); potential for manufacturing challenges.[28]
Oral formulations of DCS Class II compounds.
Cyclodextrin Complexation
Effective for many lipophilic drugs; can also improve stability.[6]
Increases formulation bulk; potential for renal toxicity with some derivatives.
Oral and parenteral formulations.
Particle Size Reduction
Improves dissolution rate; established technology.[9]
Does not increase equilibrium solubility; may not be sufficient for very insoluble drugs.
Oral formulations where dissolution is the rate-limiting step.
Question: What is the difference between kinetic and thermodynamic solubility, and why is it important for my research?
Answer:
Understanding the distinction between kinetic and thermodynamic solubility is critical for making informed decisions throughout the drug discovery and development process. They measure different properties and have different applications.[1]
Kinetic Solubility: This is a high-throughput measurement used in early discovery.[31] It measures the concentration of a compound when it first precipitates after being rapidly diluted from a high-concentration organic stock (usually DMSO) into an aqueous buffer.[11][32]
Relevance: It's a rapid screen to flag compounds that are likely to have solubility problems in in vitro assays.
Caveat: It often overestimates the true solubility because there isn't enough time for the compound to form its most stable, ordered crystal lattice. The precipitate is often amorphous.[1][2]
Thermodynamic Solubility: This is the "true" equilibrium solubility. It is measured by adding an excess of the solid compound to a solvent and allowing it to equilibrate (often for 24-48 hours) until the solution is saturated.[11][32] The concentration of the dissolved drug is then measured.
Relevance: This is the gold standard for solubility measurement and is essential for formulation development, biopharmaceutical classification (BCS/DCS), and predicting oral absorption.[1][33]
Caveat: It is a low-throughput, time-consuming, and material-intensive assay.
This protocol provides a rapid assessment of solubility for ranking compounds in early discovery. It measures the concentration at which a compound precipitates when diluted from DMSO into an aqueous buffer.[34]
Methodology:
Preparation: Prepare a 10 mM stock solution of the 4,1-benzothiazepine analogue in 100% DMSO. Prepare the aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
Addition to Buffer: Using a liquid handler, transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well clear-bottom plate containing a larger volume of the aqueous buffer (e.g., 198 µL). This creates a range of final compound concentrations in 1% DMSO.
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (turbidity) at a wavelength such as 620 nm.[31]
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This protocol determines the equilibrium solubility and is the definitive method for lead candidates.[35]
Methodology:
Sample Preparation: Add an excess amount of the solid, crystalline 4,1-benzothiazepine analogue to a known volume of the test solvent (e.g., water, pH 7.4 buffer) in a glass vial. The amount should be sufficient to ensure that solid material remains at the end of the experiment.
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.
Phase Separation: After equilibration, allow the vials to stand so that the excess solid can settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
Sampling: Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid material.
Filtration: Immediately filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.
Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[36]
Confirmation: Visually inspect the remaining solid in the vial to ensure an excess was present throughout the experiment.
Protocol 3: Salt Screening Protocol
This protocol outlines a general approach to identify suitable salt forms of a basic 4,1-benzothiazepine analogue.[18]
Methodology:
Counterion Selection: Select a panel of pharmaceutically acceptable acids with a range of pKa values.[16] Common choices include hydrochloric, sulfuric, methanesulfonic (mesylic), tartaric, and citric acids.
Salt Formation:
Dissolve the benzothiazepine free base in a suitable solvent (e.g., acetone, ethanol, ethyl acetate).
Add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of the selected acid.
Allow the solution to stir at room temperature or with gentle heating to induce crystallization. If no solid forms, attempt solvent evaporation or the use of an anti-solvent.
Solid-State Characterization: Collect the resulting solids and characterize them using techniques like:
X-Ray Powder Diffraction (XRPD): To confirm the formation of a new, crystalline solid form.
Differential Scanning Calorimetry (DSC): To determine the melting point and assess thermal stability.
Thermogravimetric Analysis (TGA): To identify solvates or hydrates.
Dynamic Vapor Sorption (DVS): To assess hygroscopicity.
Solubility and Dissolution Testing: Perform thermodynamic solubility tests (Protocol 2) on the most promising, stable crystalline salts to quantify the improvement over the free base.
Selection: Choose the salt form that provides the best balance of increased solubility, good dissolution rate, acceptable physical stability (non-hygroscopic, stable crystalline form), and manufacturability.[18][37]
Section 4: References
Indian J.Pharm.Biol.Res. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
Asian Journal of Pharmaceutical and Clinical Research. (2023). Solubility enhancement techniques: A comprehensive review. Asian Journal of Pharmaceutical and Clinical Research.
Wikipedia. Cosolvent.
Journal of Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.
Journal of Medical and Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences.
Journal of Advanced Pharmaceutical Technology & Research. Cyclodextrins in delivery systems: Applications. Journal of Advanced Pharmaceutical Technology & Research.
JETIR. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR.
Journal of Drug Delivery and Therapeutics. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Journal of Drug Delivery and Therapeutics.
Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results.
Scholars Research Library. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
International Journal of Pharmaceutical, Chemical, and Biological Sciences. CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
Universal Journal of Pharmaceutical Research. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research.
Taylor & Francis. Cosolvent – Knowledge and References.
IntechOpen. (2022). Cyclodextrins: An Overview of Fundamentals, Types, and Applications.
PREPRINT. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
Journal of Advanced Pharmacy Education & Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research.
MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
PubMed. (2013). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole.
PubMed. (2012). kinetic versus thermodynamic solubility temptations and risks.
Molecules. (2021). Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. Molecules.
Ovid. (2025). Kinetic versus thermodynamic solubility temptations and risks.
WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
Pharma Excipients. (2022). Cosolvent and Complexation Systems.
ResearchGate. (2025). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents.
ACS Publications. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry.
Molecules. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules.
Pharmaceutical Technology. (2026). Strategy for the Prediction and Selection of Drug Substance Salt Forms.
European Journal of Pharmaceutical Sciences. Determination of aqueous solubility by heating and equilibration: A technical note. European Journal of Pharmaceutical Sciences.
Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
Improved Pharma. (2021). Salt Screening.
Charles River Laboratories. Salt Screening.
Merck Millipore. Improving API Solubility by Salt and Cocrystal Formation.
ResearchGate. (2025). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
WuXi AppTec DMPK. (2024). Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations.
Sigma-Aldrich. Improving solubility – a close look at available approaches.
Mendeley. (2016). The prodrug approach: A successful tool for improving drug solubility.
ResearchGate. (2021). Synthesis of Functionalized 4,1‐Benzothiazepines via a [4+3] Annulation between Aza‐o‐Quinone Methides and Pyridinium 1,4‐Zwitterionic Thiolates.
Preprints. (2025). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies.
International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.
PubMed. (2021). Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke.
International Journal of Trend in Scientific Research and Development. (2022). COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES.
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
Technical Support Center: Enhancing the Stability of 4,1-Benzothiazepin-2(3H)-one in Solution
Prepared by: Senior Application Scientist, Chemical Stability Division Welcome to the technical support guide for 4,1-Benzothiazepin-2(3H)-one (CAS 1128-46-7)[1]. This document is designed for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Chemical Stability Division
Welcome to the technical support guide for 4,1-Benzothiazepin-2(3H)-one (CAS 1128-46-7)[1]. This document is designed for researchers, scientists, and drug development professionals who are utilizing this important heterocyclic scaffold in their experiments. The inherent structural features of this molecule—namely its seven-membered ring containing both a lactam and a thioether moiety—present specific stability challenges in solution[2][3]. This guide provides in-depth, experience-driven advice to help you mitigate degradation, ensure experimental reproducibility, and maintain the integrity of your results.
Section 1: Understanding the Instability - Key Degradation Pathways
The stability of 4,1-Benzothiazepin-2(3H)-one is primarily influenced by three major degradation pathways. Understanding these mechanisms is the first step toward designing robust experimental conditions. The core structure is susceptible to hydrolysis of its lactam ring, oxidation at the sulfur atom, and photodegradation due to its aromatic nature[4][5][6].
Caption: Key degradation pathways for 4,1-Benzothiazepin-2(3H)-one.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for 4,1-Benzothiazepin-2(3H)-one in solution?
The primary causes are pH-mediated hydrolysis, oxidation of the sulfur atom, and exposure to light. The lactam (cyclic amide) bond is susceptible to cleavage under both acidic and basic conditions[5][7]. The thioether group can be readily oxidized to a sulfoxide and subsequently to a sulfone, especially in the presence of dissolved oxygen or other oxidizing agents[4][8][9]. Finally, like many aromatic heterocyclic compounds, it can be sensitive to UV and even ambient light, leading to photolytic degradation[6][10].
Q2: What is a typical shelf-life for this compound in a standard solvent like DMSO or acetonitrile?
There is no single answer, as the shelf-life is highly dependent on storage conditions. In a high-quality, anhydrous aprotic solvent like DMSO or acetonitrile, stored at -20°C or below, protected from light, and with minimal headspace (to reduce oxygen), a stock solution can be stable for several weeks to months. However, in aqueous buffers, especially at non-neutral pH or room temperature, significant degradation can occur within hours or days[5]. We strongly recommend performing a preliminary stability study under your specific experimental conditions.
Q3: What are the immediate "best practices" for preparing and storing solutions?
Use High-Purity Solvents: Start with anhydrous, high-purity solvents.
Protect from Light: Prepare and store solutions in amber glass vials or wrap clear vials in aluminum foil[10].
Control Temperature: Store stock solutions at low temperatures (e.g., -20°C or -80°C). For working solutions, keep them on ice as much as possible.
Minimize Oxygen Exposure: For long-term storage or when working with sensitive assays, consider purging the solvent with an inert gas like argon or nitrogen before preparing the solution to remove dissolved oxygen[3].
Q4: Which analytical method is best for monitoring its stability?
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most reliable and widely used method. It is a "stability-indicating" method because it can separate the intact parent compound from its potential degradation products, allowing for accurate quantification of the parent compound's concentration over time[11][12]. For identifying the structure of unknown degradation peaks, coupling HPLC to a mass spectrometer (LC-MS) is the ideal approach[13][14].
Section 3: Troubleshooting Guide - Addressing Specific Experimental Issues
This section addresses common problems encountered during experimentation, providing causal explanations and actionable solutions.
Issue 1: Rapid loss of parent compound detected by HPLC.
Q: My compound concentration is decreasing much faster than expected in my aqueous assay buffer. What should I check first?
A rapid loss of the parent compound points to an aggressive degradation pathway. The cause is almost always related to the solution's environment. You should systematically investigate the following factors.
Caption: Troubleshooting flowchart for rapid compound degradation.
Issue 2: Appearance of unknown peaks in the chromatogram.
Q: I see new peaks appearing in my HPLC analysis over time. What could they be?
These new peaks are almost certainly degradation products. Their identity can be inferred from their chromatographic behavior and the experimental conditions.
Early-Eluting Peaks: If you observe new peaks that are more polar (elute earlier) than the parent compound, they are often the result of hydrolysis or oxidation . The ring-opened hydrolyzed product contains a carboxylic acid and an amine, making it significantly more polar. The sulfoxide derivative is also more polar than the parent thioether[4][5].
Causality: The presence of these peaks validates that a degradation process is occurring. If your solution is acidic or basic, hydrolysis is the most likely cause. If the solution is near neutral pH but exposed to air, oxidation is a strong possibility.
Action: To confirm the identity of these peaks, a forced degradation study (see Protocol 2) is the definitive approach. By intentionally stressing the compound under specific conditions (e.g., acid, base, peroxide), you can generate these degradants as primary products and confirm their retention times. For absolute structural confirmation, analysis by LC-MS is required[13].
Issue 3: Poor solubility or precipitation of the compound.
Q: My compound is precipitating out of my aqueous buffer. How can I improve its solubility while maintaining stability?
This is a common challenge when transitioning from an organic stock solution (like DMSO) to an aqueous buffer.
Co-Solvents: You can often increase solubility by including a small percentage of an organic co-solvent in your final aqueous solution. Common choices include DMSO, ethanol, or polyethylene glycol (PEG). However, you must ensure the final concentration of the co-solvent is compatible with your assay.
pH Adjustment: The compound's solubility may be pH-dependent. While extreme pH values will cause hydrolysis, small, careful adjustments around the neutral range might improve solubility. Always use a calibrated pH meter.
Formulation Aids: For more advanced applications, cyclodextrins can be used to form inclusion complexes that enhance aqueous solubility.
Self-Validation: When using any solubility enhancer, it is critical to re-evaluate the compound's stability in the new formulation. The enhancer itself could potentially impact the rate of degradation. Run a stability check in the final formulation buffer alongside your experiments.
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a stock solution with best practices to maximize its shelf-life.
Preparation: Place a new, unopened vial of 4,1-Benzothiazepin-2(3H)-one powder and a bottle of anhydrous, high-purity DMSO in a desiccator to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric water.
Weighing: In a fume hood, accurately weigh the desired amount of the compound into a new, sterile amber glass vial. For example, weigh 1.912 mg to make 1 mL of a 10 mM solution (MW = 191.24 g/mol ).
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
Dissolution: Vortex the solution gently for 1-2 minutes until the solid is completely dissolved. Avoid vigorous shaking which can introduce air.
Inert Gas Overlay (Optional but Recommended): Gently flush the headspace of the vial with an inert gas (argon or nitrogen) for 10-15 seconds to displace oxygen.
Sealing and Storage: Tightly cap the vial and seal with parafilm. Label clearly with compound name, concentration, solvent, and date. Store immediately at -20°C or -80°C.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
This study is essential for understanding degradation pathways and validating that your analytical method is "stability-indicating"[10].
Prepare Solutions: Prepare five separate aliquots of your compound in a suitable solvent (e.g., 100 µg/mL in 50:50 acetonitrile:water).
Photolytic Stress: Expose one aliquot to a photostability chamber or direct UV light[10].
Control: Keep one aliquot at room temperature, protected from light, as an unstressed control.
Incubation: Incubate the stressed samples for a defined period (e.g., 2, 4, 8, 24 hours), taking time points for analysis.
Analysis: Analyze all samples by your HPLC method. Compare the chromatograms of the stressed samples to the control. This will reveal the retention times of the specific degradation products formed under each condition.
Protocol 3: HPLC-UV Method for Stability Assessment
This provides a starting point for a method to quantify the parent compound.
Instrumentation: HPLC system with UV/Vis Detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm or a local maximum).
Procedure:
Prepare samples at different time points from your stability study.
Inject a consistent volume (e.g., 10 µL) for each sample.
Integrate the peak area of the parent compound at each time point.
Calculate the percentage of the compound remaining relative to the initial time point (T=0).
Section 5: Data Interpretation and Best Practices
Summary of Stability Factors
This table summarizes the expected impact of key environmental factors on the stability of 4,1-Benzothiazepin-2(3H)-one.
General Experimental Workflow for Stability Testing
Caption: A standard workflow for conducting a solution stability study.
Section 6: References
The University of Queensland. (2023). The oxidation of oxygen and sulfur‐containing heterocycles by cytochrome P450 enzymes. UQ eSpace. [Link][4]
ResearchGate. (2025). The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. [Link][8]
PubMed. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. [Link][9]
PMC. (n.d.). Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. [Link][15]
PubMed. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. [Link][2]
ACS Publications. (2012). Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. Organic Letters. [Link][16]
Wiley Online Library. (2003). The Hydrolysis of Lactams. [Link][17]
ACS Publications. (2012). Catalytic, Enantioselective N-Acylation of Lactams and Thiolactams Using Amidine-Based Catalysts. Journal of the American Chemical Society. [Link]
MDPI. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. [Link][5]
PubMed. (2021). Benzodiazepine-induced photosensitivity reactions: A compilation of cases from literature review with Naranjo causality assessment. [Link][6]
ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. [Link]
PMC. (n.d.). Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. [Link][18]
Indian Journal of Pharmaceutical Sciences. (2021). Synthesis and Evaluation of Antihyperglycemic Activity of 1, 4-Benzothiazepine-2-One Derivatives in Alloxan Induced Diabetic Rat. [Link][19]
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link][11]
BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. [Link][12]
Taylor & Francis Online. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. [Link]
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link][10]
PubMed. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. [Link][13]
PMC. (n.d.). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. [Link][20]
MDPI. (2025). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. [Link][14]
Technical Support Center: Method Development for Scaling Up 4,1-Benzothiazepine Synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis and scale-up of 4,1-benzothiazepines. This guide is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis and scale-up of 4,1-benzothiazepines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from laboratory-scale discovery to larger-scale production. The content is structured in a practical question-and-answer format to directly address common challenges and provide actionable solutions grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts in Scale-Up
This section addresses fundamental questions regarding the strategic transition from benchtop synthesis to pilot or manufacturing scale.
Q1: What are the primary synthetic routes to the 4,1-benzothiazepine core, and which is most amenable to scale-up?
A1: Several synthetic strategies exist for constructing the 4,1-benzothiazepine scaffold. The most suitable method for scale-up depends on factors like starting material cost, reagent safety, atom economy, and the robustness of the reaction. Two prevalent routes are:
Ortho-lithiation followed by S-Alkylation and Cyclization: This route often involves the directed ortho-lithiation of a protected aniline derivative, reaction with an appropriate aldehyde, and subsequent cyclization with an agent like methyl thioglycolate in the presence of an acid such as trifluoroacetic acid (TFA).[1] While versatile for analogue synthesis at the lab scale, this method presents significant scale-up challenges due to the use of cryogenic temperatures (-78 °C) and pyrophoric organolithium reagents (n-BuLi or t-BuLi), which require specialized handling and equipment.[1][2]
Condensation of an Amine with a Thio-substituted Precursor: This approach is generally considered more process-friendly. A common example involves reacting a substituted aniline with a precursor containing the necessary sulfur and carbonyl functionalities. For instance, the reaction of an N-protected p-chloroaniline with an aldehyde followed by treatment with methyl thioglycolate offers a more direct path that can avoid deeply cryogenic conditions.[2]
The choice often involves a trade-off between the versatility of organometallic routes and the operational simplicity and safety of condensation-based strategies. For large-scale manufacturing, the latter is typically preferred.
Q2: My lab-scale synthesis uses dichloromethane (DCM) and tetrahydrofuran (THF). Why are these often replaced during scale-up?
A2: While common in the lab, solvents like DCM and THF are often flagged during process development for several reasons:
Safety and Environmental Concerns: DCM is a suspected carcinogen and is environmentally persistent. Many jurisdictions have strict regulations on its use and emissions.
Process Safety: THF can form explosive peroxides upon storage and requires careful management. Its low boiling point can also be problematic for reactions requiring higher temperatures.
Work-up and Recovery: The water miscibility of THF can complicate aqueous extractions, leading to larger solvent volumes and more complex recovery operations.
During scale-up, a Process Safety Analysis (PSA) is conducted to identify and mitigate such risks. Safer, more sustainable alternatives like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or toluene are often evaluated.
Q3: How does changing from batch-wise addition in the lab to slow, controlled addition in a large reactor affect the reaction?
A3: This change is critical for managing the reaction's thermal profile. In a large reactor, the surface-area-to-volume ratio is significantly lower than in a round-bottom flask. This means heat generated by an exothermic reaction cannot dissipate as quickly.
Improved Thermal Control: Slow, controlled addition of a reactive reagent allows the reactor's cooling system to remove heat as it is generated, preventing a dangerous temperature increase (thermal runaway).
Minimized Side Reactions: High local concentrations of reagents, which can occur with rapid addition, often lead to side reactions like dimerization or degradation. Slow addition maintains a low, steady concentration of the limiting reagent, favoring the desired reaction pathway and improving the product's purity profile.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems encountered during the synthesis and scale-up of 4,1-benzothiazepines.
Problem
Potential Cause
Recommended Solution & Explanation
Low or No Product Yield
1. Inefficient Ortho-lithiation: In routes using BuLi, incomplete metal-halogen exchange or deprotonation can occur.
Verify Reagent Quality & Conditions: Ensure BuLi is properly titrated before use. Confirm that the reaction is maintained at the required cryogenic temperature (e.g., -78 °C), as temperature fluctuations can lead to reagent decomposition and side reactions.[1] Consider using an additive like TMEDA to enhance the reactivity of the organolithium species.
2. Poor Cyclization: The final ring-closing step is often acid-catalyzed and can be sensitive to steric hindrance or electronic effects from substituents.
Optimize Acid Catalyst and Temperature: Trifluoroacetic acid (TFA) is commonly used, but other acids like methanesulfonic acid could be screened.[1] Systematically increase the reaction temperature in small increments (e.g., 80°C to 110°C) while monitoring by HPLC to find the optimal balance between reaction rate and impurity formation.
3. Starting Material Degradation: 2-aminothiophenol and its derivatives are susceptible to oxidation, forming disulfides.[3]
Use High-Purity Starting Materials: Use freshly opened or purified 2-aminothiophenol. Handle it under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation. The formation of the corresponding disulfide is a common issue that reduces the available nucleophile.[3]
Formation of Significant Impurities
1. Dimerization or Polymerization: High concentrations of reactive intermediates can lead to self-condensation.
Implement Controlled Addition: As discussed in the FAQs, add the limiting reagent slowly and sub-surfacely to the reaction mixture to maintain a low concentration and minimize side reactions. This is especially critical during scale-up.
2. Incomplete Reaction: The reaction may stall before completion, leaving unreacted intermediates.
Monitor Reaction Progress: Use in-process controls (IPCs) like HPLC or TLC to track the consumption of starting materials and the formation of product. Do not proceed with work-up until the reaction has reached the desired endpoint. Extend the reaction time or slightly increase the temperature if the reaction has stalled.
3. Over-oxidation: If using an oxidizing agent to form a sulfoxide or sulfone derivative, the reaction can be difficult to control.[4]
Select a Milder Oxidant: Instead of aggressive oxidants, consider using a more controlled system like m-CPBA at a low temperature.[4] A stoichiometric amount of the oxidant is crucial; an excess will lead to the formation of the sulfone when the sulfoxide is desired.
Difficult Product Isolation/Purification
1. Product is an Oil or Gummy Solid: The final compound may not crystallize easily from the reaction mixture or during work-up.
Solvent Screening for Crystallization: Perform a systematic solvent screen using a panel of anti-solvents (e.g., heptane, MTBE, water) to induce crystallization. Seeding with a small amount of previously isolated pure material can also be effective.
2. Emulsion during Aqueous Work-up: The presence of polar organic solvents and salts can lead to the formation of stable emulsions during extraction.
Add Brine or Change Solvent: Adding a saturated NaCl solution (brine) can help break emulsions by increasing the ionic strength of the aqueous phase. Alternatively, switching to a more water-immiscible organic solvent like toluene or 2-MeTHF can prevent emulsion formation.
Exothermic Reaction or Thermal Runaway
1. Highly Exothermic Step: Reactions involving organolithiums, strong acids, or reductions with reagents like LiAlH₄ can release a large amount of heat.[5]
Perform Reaction Calorimetry: Before scaling up, use a reaction calorimeter (e.g., RC1) to measure the heat of reaction and determine the rate of heat release. This data is essential for ensuring the pilot plant or manufacturing reactor has sufficient cooling capacity to handle the process safely.
2. Reagent Accumulation: If the reaction temperature is too low, the added reagent may not react immediately and can accumulate. A subsequent small increase in temperature can then trigger a rapid, uncontrolled reaction.
Ensure Reaction Initiation: Maintain the reaction temperature in a range where the reaction proceeds at a controlled rate. Use a small "heel" of the starting material to ensure the reaction initiates upon addition of the second reagent, preventing accumulation.
Part 3: Protocols and Visualizations
Experimental Protocol: Synthesis of a 7-substituted-4,1-benzothiazepin-2(3H)-one
This protocol is a representative example based on the S-alkylation and cyclization strategy, adapted for scale-up considerations.[1]
Step 1: N-Protection of Substituted Aniline
To a 20 L jacketed reactor equipped with an overhead stirrer, nitrogen inlet, and temperature probe, charge the substituted p-chloroaniline (1.0 kg, 1.0 equiv).
Add toluene (10 L) and triethylamine (1.2 equiv).
Cool the mixture to 0-5 °C.
Slowly add tert-butyl dicarbonate (Boc₂O) (1.1 equiv) over 1-2 hours, maintaining the internal temperature below 10 °C.
Allow the mixture to warm to room temperature and stir for 4 hours, monitoring by HPLC for completion.
Perform an aqueous work-up by washing with dilute HCl, followed by saturated sodium bicarbonate solution, and finally brine.
Concentrate the organic layer under reduced pressure to yield the N-Boc protected aniline, which is used directly in the next step.
Step 2: Ortho-Directed Addition and Cyclization
Charge the N-Boc protected aniline (1.0 equiv) and anhydrous THF (10 L) to a 50 L cryogenic reactor under a nitrogen atmosphere.
Cool the solution to -78 °C.
Slowly add t-butyllithium (1.7 M in pentane, 2.2 equiv) over 2-3 hours, ensuring the internal temperature does not exceed -70 °C. [CAUTION: Pyrophoric reagent, highly exothermic addition].
Stir the resulting deep-red solution for 2 hours at -78 °C.
In a separate vessel, dissolve the desired aromatic aldehyde (1.2 equiv) in anhydrous THF (2 L).
Add the aldehyde solution to the lithiated species over 1-2 hours, maintaining the temperature at -78 °C.
After the addition is complete, allow the reaction to stir for another 2 hours at -78 °C.
Quench the reaction by slowly adding a saturated ammonium chloride solution.
Warm the mixture to room temperature and perform an aqueous extraction.
Concentrate the organic layer and dissolve the crude intermediate in trifluoroacetic acid (TFA) (5 L).
Add methyl thioglycolate (1.5 equiv) and heat the mixture to 85-90 °C for 24 hours, monitoring by HPLC.
Cool the reaction, quench with water, and neutralize with a base (e.g., NaOH solution).
Extract the product with a suitable solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate.
Purify the crude product by recrystallization or column chromatography to yield the final 4,1-benzothiazepine.
Visualizations (Graphviz DOT)
A clear understanding of the process flow and potential pitfalls is essential for successful scale-up.
Caption: High-level workflow for scaling up chemical synthesis.
Caption: Common side reaction: Oxidative dimerization of 2-aminothiophenol.
References
Synthesis and spectroscopic investigations of 1,4-benzothiazepine derivatives. (n.d.). Canadian Journal of Chemistry.
Srivastav, V. K., & Tiwari, M. (2021). Synthesis and Evaluation of Antihyperglycemic Activity of 1, 4-Benzothiazepine-2-One Derivatives in Alloxan Induced Diabetic Rat. Indian Journal of Pharmaceutical Sciences.
1,4-benzothiazepine Analogues: Synthesis, Characterisation and Antimicrobial Evaluation. (n.d.). Der Pharma Chemica.
Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2025). RSC Advances.
Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. (n.d.). PMC.
Campillo, N. E., et al. (2021). Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. Molecules, 26(15), 4473. Retrieved from [Link]
Gutteridge, C. E., et al. (2020). Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential. International Journal of Organic Chemistry, 10, 123-134. Retrieved from [Link]
Wang, C.-C., et al. (2021). Synthesis of Functionalized 4,1‐Benzothiazepines via a [4+3] Annulation between Aza‐o‐Quinone Methides and Pyridinium 1,4‐Zwitterionic Thiolates. Advanced Synthesis & Catalysis. Retrieved from [Link]
NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW. (n.d.). CIBTech.
Uskoković, M., et al. (n.d.). The Synthesis of 4,1-Benzothiazepines and 5,1-Benzothiazocines. The Journal of Organic Chemistry. Retrieved from [Link]
Methods for synthesizing benzothiazepine compounds. (2009). Google Patents.
Ronse, U., et al. (2023). Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. ChemistryOpen. Retrieved from [Link]
Technical Support Center: Optimizing 4,1-Benzothiazepin-2(3H)-one Synthesis & Purity
Welcome to the Application Scientist Support Center. Synthesizing 4,1-benzothiazepin-2(3H)-one derivatives—highly valued as mitochondrial Na⁺/Ca²⁺ exchanger (mNCE) inhibitors—requires precise control over cyclization the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. Synthesizing 4,1-benzothiazepin-2(3H)-one derivatives—highly valued as mitochondrial Na⁺/Ca²⁺ exchanger (mNCE) inhibitors—requires precise control over cyclization thermodynamics and atmospheric exposure. Impurities not only reduce overall yield but can critically interfere with downstream biological assays.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you isolate high-purity final products.
Fig 1. 4,1-Benzothiazepin-2(3H)-one synthesis pathway and common impurity origins.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my reaction stalling at the thioether intermediate, resulting in low yields of the final 4,1-benzothiazepin-2(3H)-one?A1: Causality: The synthesis typically initiates via S-alkylation of 2-aminobenzhydrols with methyl thioglycolate in trifluoroacetic acid (TFA), yielding a thioether intermediate. The subsequent step requires intramolecular aminolysis to close the seven-membered thiazepine ring. However, in highly acidic environments (neat TFA), the primary amine remains protonated. This drastically reduces its nucleophilicity, stalling the cyclization process 1.
Solution: To drive the reaction to completion, the acidic environment must be neutralized. Neutralize the crude mixture with saturated aqueous Na₂CO₃. Following neutralization, applying microwave irradiation at reduced power provides the precise thermal energy required to overcome the activation barrier for intramolecular aminolysis without causing thermal degradation 1.
Q2: I am detecting significant levels of sulfoxide and sulfone impurities in my final product. How can I suppress this?A2: Causality: The sulfur atom within the 4,1-benzothiazepine scaffold is highly electron-rich and susceptible to spontaneous oxidation when exposed to atmospheric oxygen or residual peroxides, leading to S-oxide (sulfoxide) and S,S-dioxide (sulfone) derivatives 2.
Solution: Transition to strict Schlenk line techniques during the workup. Degas all extraction and chromatography solvents (e.g., ethyl acetate, petroleum ether) via inert gas (N₂ or Ar) sparging for at least 30 minutes prior to use. Store the final purified product under an argon blanket at -20°C.
Q3: My LC-MS shows a mass corresponding to a trifluoroacetamide derivative (+96 Da shift). Where is this coming from?A3: Causality: When using TFA as both solvent and acid catalyst for the S-alkylation step, the free primary amine of the uncyclized intermediate can undergo competitive acylation by TFA upon prolonged heating, forming a trifluoroacetamide dead-end impurity [[1]]().
Solution: Incorporate basic alumina into the initial reaction slurry. Basic alumina minimizes the uneven heating and charring that exacerbates side reactions during microwave-assisted synthesis, effectively suppressing the formation of the trifluoroacetamide byproduct 1.
Incomplete intramolecular aminolysis due to acidic protonation
Neutralize with Na₂CO₃; apply microwave irradiation
+25-40%
Trifluoroacetamide
+96 Da (relative to intermediate)
Competitive acylation by TFA solvent
Add basic alumina to reaction slurry
+15-20%
Sulfoxide (S-oxide)
+16 Da (relative to product)
Atmospheric oxygen exposure
Degas solvents (N₂/Ar sparging); store under inert gas
+10-15%
Sulfone (S,S-dioxide)
+32 Da (relative to product)
Prolonged oxidation / peroxide presence
Use peroxide-free ethereal solvents; Schlenk techniques
+5-10%
Section 3: Validated Step-by-Step Protocol for High-Purity Synthesis
Fig 2. Troubleshooting and purification logic tree for crude reaction mixtures.
Phase 1: S-Alkylation (Thioether Formation)
Preparation: In a microwave-safe reaction vial, suspend 2-aminobenzhydrol (1.0 eq) and basic alumina (0.5 eq by weight) in neat trifluoroacetic acid (TFA).
Reagent Addition: Slowly add methyl thioglycolate (1.2 eq).
Causality Note: The basic alumina acts as a buffer against uneven heating and suppresses competitive trifluoroacetylation of the amine.
Primary Reaction: Subject the slurry to microwave irradiation (standard power) until complete consumption of the starting material is observed.
Validation Checkpoint: Aliquot 10 µL, dilute in acetonitrile, and run LC-MS. You should observe the mass of the uncyclized thioether intermediate.
Neutralization: Carefully add saturated aqueous Na₂CO₃ dropwise to the reaction mixture until pH 7.5-8.0 is reached.
Causality Note: Neutralization deprotonates the primary amine, restoring its nucleophilicity required for ring closure.
Cyclization: Subject the neutralized mixture to microwave irradiation at reduced power for 15-20 minutes to drive the intramolecular aminolysis 3.
Validation Checkpoint: TLC (Petroleum Ether/Ethyl Acetate 3:1) should show the disappearance of the intermediate and the emergence of the non-polar 4,1-benzothiazepin-2(3H)-one spot.
Phase 3: Extraction & Anaerobic Purification
Extraction: Extract the aqueous layer three times with degassed ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Chromatography: Purify the crude residue via silica gel column chromatography using a degassed mobile phase (Petroleum Ether/Ethyl Acetate 3:1) 4.
Storage: Evaporate the solvent, flush the vial with argon, and store the purified white solid at -20°C to prevent S-oxidation.
References
Pei, Y., et al. "Efficient Syntheses of Benzothiazepines as Antagonists for the Mitochondrial Sodium−Calcium Exchanger: Potential Therapeutics for Type II Diabetes." The Journal of Organic Chemistry - ACS Publications. 1
Tabata, H., et al. "H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond." ResearchGate. 2
"Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke." PMC - NIH. 3
"Chapter 10: Synthesis, Properties, and Biological Applications of Benzothiazepines." RSC Books.4
Technical Support Center: Crystallization of 4,1-Benzothiazepin-2(3H)-one
Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the refinement of crystallization techniques...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the refinement of crystallization techniques for 4,1-Benzothiazepin-2(3H)-one. As a key heterocyclic scaffold in medicinal chemistry, obtaining this compound in high purity and with a suitable crystalline form is critical for subsequent research and development.[1] This document provides a logical, troubleshooting-focused approach to overcome common challenges encountered during its crystallization.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when selecting a solvent for the crystallization of 4,1-Benzothiazepin-2(3H)-one?
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2][3] This differential solubility is the driving force for crystallization upon cooling. For heterocyclic organic compounds like this, solvents such as ethyl acetate, acetonitrile, ethanol, or mixtures involving these, are often good starting points.[4][5] Avoid solvents that are too effective, as the compound may remain in a supersaturated state without precipitating, and highly volatile solvents, which can evaporate too quickly, leading to poor quality crystals or powders.[6]
Q2: Why is slow cooling essential for obtaining high-quality crystals?
Slow cooling allows the crystal lattice to form in a highly ordered manner. This methodical process selectively incorporates the desired 4,1-Benzothiazepin-2(3H)-one molecules while excluding impurities, which remain in the solvent (mother liquor).[2] Rapid cooling or "crashing out" traps impurities within the crystal lattice, defeating the purpose of recrystallization.[7] An ideal crystallization should show initial crystal formation within 5-10 minutes and continue over a period of 20-30 minutes.[7]
Q3: What is "oiling out," and how can it be prevented?
"Oiling out" is the formation of a liquid phase (an oil) instead of solid crystals when the solution cools.[7] This typically occurs when the melting point of the compound (or the compound with impurities) is lower than the boiling point of the chosen solvent.[8] The oil is an impure liquid form of your compound and rarely crystallizes well.
Prevention Strategies :
Add More Solvent : Re-heat the solution to dissolve the oil and add a small amount of additional "good" solvent to lower the saturation point, then attempt to cool again very slowly.[8]
Change Solvents : Select a solvent with a lower boiling point.
Use a Mixed-Solvent System : Dissolve the compound in a "good" solvent and slowly add a "bad" solvent (in which the compound is insoluble) until the solution becomes turbid (cloudy), then heat to clarify and cool slowly.[2]
Q4: My solution is clear and cool, but no crystals have formed. What should I do?
This is a common issue indicating a supersaturated solution where nucleation has not occurred.[8] Several techniques can be used to induce crystallization:
Scratching : Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[7]
Seeding : Add a single, pure crystal of 4,1-Benzothiazepin-2(3H)-one (a "seed crystal") to the solution. This provides a template for further crystal growth.[6][7][8]
Concentration : There may be too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then allow it to cool again.[7][8]
Flash Freezing : Dip a glass rod into the solution, remove it, and let the solvent evaporate quickly in the air to form a microcrystalline residue. Re-inserting the rod can introduce these microcrystals as seeds.[7]
Section 2: Troubleshooting Guide
This section addresses specific experimental failures with a systematic approach to diagnosis and resolution.
Problem: No Crystals Form Upon Cooling
This is the most frequent issue in crystallization experiments. The flowchart below provides a logical path for troubleshooting.
Caption: Troubleshooting workflow for failure of crystal formation.
Issue
Possible Cause
Recommended Solution
"Oiling Out" Occurs
The compound's melting point is lower than the solvent's boiling point, or there's a high impurity load.[8]
Reheat the solution to redissolve the oil. Add a small amount (1-5% of total volume) of additional solvent to slightly decrease saturation. Allow the solution to cool much more slowly (e.g., by placing the flask in a large beaker of hot water to insulate it). If the problem persists, choose a solvent with a lower boiling point.
Crystal Yield is Poor
Too much solvent was used, leaving a significant amount of product dissolved in the mother liquor.[7][8]
Before filtering, check the mother liquor by dipping a glass rod and allowing it to dry. If a solid residue forms, the solution is still rich in your product. Boil off more solvent to increase concentration and cool again. To maximize yield, cool the flask in an ice-water bath for 15-20 minutes before filtration.[9]
Crystals are Colored or Impure
1. Crystallization occurred too rapidly, trapping impurities.[7] 2. Colored impurities are co-crystallizing.
1. Ensure cooling is slow and gradual. If the solid "crashes out" immediately upon removal from heat, you used too little solvent. Reheat, add a small amount of extra solvent, and re-cool slowly.[7] 2. Add a micro-spatula tip of activated charcoal to the hot solution, swirl for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
Crystallization is Too Fast
The solution is excessively supersaturated when cooling begins.
This often leads to small, impure crystals. The remedy is to place the flask back on the heat source, add 5-10% more solvent than the minimum required for dissolution, bring back to a boil, and then set aside to cool slowly. This ensures the solution remains unsaturated for a longer period during cooling.[7]
This is the most straightforward method and should be the first approach.
Caption: Step-by-step workflow for single-solvent recrystallization.
Methodology:
Solvent Selection: Place a small amount of crude 4,1-Benzothiazepin-2(3H)-one in a test tube and add a potential solvent dropwise. Good candidates will not dissolve the solid at room temperature but will dissolve it upon heating.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a boiling stick or magnetic stir bar. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate or in a water bath). Continue adding solvent until the solid just dissolves at the boiling point.[9]
Hot Filtration (if needed): If the hot solution contains insoluble impurities (e.g., dust, filter paper fibers), perform a hot filtration. To prevent premature crystallization, use a pre-heated funnel and flask and add a slight excess of solvent (~5%) before filtering.[2]
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Insulating the flask (e.g., with paper towels) can promote slower cooling.[9]
Isolation: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-20 minutes to maximize the yield.
Collection and Washing: Collect the crystals by suction filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[9]
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Mixed-Solvent Recrystallization
Use this method when no single solvent has the ideal solubility characteristics. This involves a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which it is insoluble).
Methodology:
Dissolve the crude solid in the minimum amount of the hot "good" solvent.
While the solution is still hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy (turbid). This is the saturation point.[2]
Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.
Set the solution aside to cool slowly and undisturbed, as described in Protocol 1.
Isolate, wash, and dry the crystals as previously described.
References
University of California, Davis. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua-dryer.com. [Link]
University of York. Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]
Pérez, C., et al. (2021). Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. Molecules. [Link]
National Institute of Technology and Evaluation, Japan. Benzothiazole Chemical Substances Control Law Reference. NITE. [Link]
Shandilya, K. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. [Link]
University of California, Irvine. Mixed Solvent Recrystallization. UCI School of Physical Sciences. [Link]
Wang, M., et al. (2023). Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties. CrystEngComm. [Link]
MDPI. Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties. MDPI. [Link]
Al-Hamidi, H., & Edwards, A. (2015). Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen. [Link]
Parshad, H., et al. (2012). Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. Pharmaceutics. [Link]
Biological activity of 4,1-Benzothiazepin-2(3H)-one versus CGP37157
An in-depth mechanistic comparison between the foundational 4,1-Benzothiazepin-2(3H)-one scaffold and its highly optimized derivative, CGP37157 , reveals the critical role of structure-activity relationships (SAR) in tar...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth mechanistic comparison between the foundational 4,1-Benzothiazepin-2(3H)-one scaffold and its highly optimized derivative, CGP37157 , reveals the critical role of structure-activity relationships (SAR) in targeting mitochondrial calcium homeostasis.
As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with an objective, data-driven analysis of these compounds. We will explore the causality behind their biological activities, evaluate their pharmacological profiles, and detail a self-validating experimental workflow for assessing mitochondrial Na⁺/Ca²⁺ exchanger (NCLX) activity.
Mechanistic Causality: Scaffold vs. Optimized Inhibitor
Mitochondria act as vital intracellular Ca²⁺ buffers. Calcium enters the mitochondrial matrix via the Mitochondrial Calcium Uniporter (MCU) and is extruded primarily by the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX, encoded by the SLC8B1 gene) .
The Parent Scaffold: 4,1-Benzothiazepin-2(3H)-one
The unsubstituted 4,1-benzothiazepin-2(3H)-one represents the core pharmacophore. In biological assays, this naked scaffold exhibits high lipophilicity and membrane permeability but lacks specific, high-affinity binding to NCLX. Because it cannot effectively lock into the hydrophobic binding pocket of the exchanger, it serves primarily as a synthetic precursor or a negative control in SAR studies, demonstrating negligible baseline inhibition of mitochondrial Ca²⁺ efflux.
The Optimized Lead: CGP37157
CGP37157 (7-chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one) is generated by adding specific halogenated moieties to the parent scaffold. The addition of a chlorine atom at position 7 and a 2-chlorophenyl group at position 5 fundamentally alters the molecule's electronic distribution and steric bulk.
Causality of Action: These specific substitutions force the molecule into a rigid conformation that perfectly complements the allosteric or pore-blocking site of NCLX. By binding to NCLX, CGP37157 halts the Na⁺-dependent extrusion of Ca²⁺ from the mitochondrial matrix.
Biological Consequence: This blockade leads to transient mitochondrial Ca²⁺ retention, which has been shown to buffer cytosolic Ca²⁺ spikes during excitotoxic events, thereby protecting neurons from voltage-gated Ca²⁺ channel-mediated toxicity .
Mitochondrial Ca2+ dynamics regulated by MCU and NCLX, highlighting CGP37157 inhibition.
Quantitative Data Comparison
The structural evolution from the basic scaffold to CGP37157 yields a dramatic shift in pharmacological metrics. The table below summarizes their comparative performance based on established isolated mitochondria and whole-cell assays .
Parameter
4,1-Benzothiazepin-2(3H)-one (Scaffold)
CGP37157 (Optimized Derivative)
Chemical Modifications
None (Unsubstituted core)
7-chloro & 5-(2-chlorophenyl) additions
Primary Target
Non-specific
Mitochondrial NCLX (SLC8B1)
IC₅₀ (Isolated Mitochondria)
> 100 µM (Negligible)
0.36 µM
IC₅₀ (Intact Cells)
N/A
~ 5.0 µM
Selectivity Profile
Poor
High (Does not affect SR Ca²⁺-ATPases or sarcolemma exchangers at <10 µM)
Primary Application
Synthetic intermediate / Negative control
Pharmacological tool for mitochondrial Ca²⁺ signaling
To objectively compare the biological activity of CGP37157 against its parent scaffold, researchers must isolate the NCLX efflux pathway from other cellular Ca²⁺ dynamics. The following self-validating protocol utilizes permeabilized cells to directly manipulate the cytosolic-facing mitochondrial environment.
Protocol: Fluorometric Measurement of NCLX-Mediated Ca²⁺ Efflux
Rationale: By permeabilizing the plasma membrane with digitonin, we bypass plasma membrane Ca²⁺ ATPases (PMCA) and exchangers, allowing direct access to mitochondria. Using Ruthenium Red ensures that once Ca²⁺ is loaded into the mitochondria, it cannot re-enter, making the subsequent Na⁺-triggered signal exclusively dependent on NCLX.
Step 1: Cell Permeabilization
Wash cultured cells (e.g., SH-SY5Y or primary neurons) in an intracellular-like buffer (130 mM KCl, 10 mM NaCl, 2 mM K₂HPO₄, 5 mM succinate, 1 mM MgCl₂, 20 mM HEPES, pH 7.0). Add 40 µM digitonin for 5 minutes to permeabilize the plasma membrane while leaving the inner mitochondrial membrane intact.
Step 2: Fluorophore Loading
Introduce the impermeable fluorescent Ca²⁺ indicator Calcium Green-5N (1 µM) into the buffer. Because the cells are permeabilized, the dye remains in the extra-mitochondrial space, measuring the Ca²⁺ extruded out of the mitochondria.
Step 3: Mitochondrial Ca²⁺ Loading
Add a known bolus of CaCl₂ (e.g., 10 µM) and 1 mM ATP. The extra-mitochondrial fluorescence will rapidly spike and then decay as the MCU takes up the Ca²⁺ into the mitochondrial matrix.
Step 4: MCU Blockade (Self-Validation Step)
Once fluorescence stabilizes (indicating complete uptake), add Ruthenium Red (2 µM) . This blocks the MCU, preventing any cyclic re-uptake of Ca²⁺ and isolating the efflux mechanism.
Step 5: Pharmacological Intervention
Divide the samples into three cohorts:
Step 6: Efflux Induction & Data Acquisition
Inject 15 mM NaCl into the buffer to trigger NCLX-mediated efflux.
Expected Result: The Vehicle and Scaffold cohorts will show a rapid increase in Calcium Green-5N fluorescence as Ca²⁺ is extruded. The CGP37157 cohort will show a flatline or severely blunted curve, proving potent NCLX inhibition.
Step-by-step fluorometric assay workflow for isolating and measuring NCLX-mediated Ca2+ efflux.
Conclusion
The comparison between 4,1-Benzothiazepin-2(3H)-one and CGP37157 perfectly illustrates the power of rational drug design. While the parent scaffold is biologically inert regarding mitochondrial calcium transport, the targeted halogenation in CGP37157 yields a highly selective, sub-micromolar inhibitor of NCLX. For researchers investigating mitochondrial bioenergetics, excitotoxicity, or calcium signaling, CGP37157 remains the gold-standard pharmacological tool, whereas the unsubstituted scaffold serves as an ideal structural control for validating assay specificity.
References
Palty, R., Silverman, W. F., Hershfinkel, M., et al. (2010). NCLX is an essential component of mitochondrial Na+/Ca2+ exchange. Proceedings of the National Academy of Sciences (PNAS), 107(1), 436-441.[Link]
Cox, D. A., Conforti, L., Sperelakis, N., & Matlib, M. A. (1993). Selectivity of inhibition of Na(+)-Ca2+ exchange of heart mitochondria by benzothiazepine CGP-37157. Journal of Cardiovascular Pharmacology, 21(4), 595-599.[Link]
Ruiz, A., Matute, C., & Alberdi, E. (2014). CGP37157, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels. Cell Death & Disease, 5(4), e1156.[Link]
Comparative
A Comparative Analysis of the Neuroprotective Effects of Benzothiazepine Derivatives: A Guide for Researchers
The escalating prevalence of neurodegenerative diseases and acute neuronal injury necessitates the exploration of novel therapeutic strategies. Among the promising classes of compounds, benzothiazepine derivatives have e...
Author: BenchChem Technical Support Team. Date: March 2026
The escalating prevalence of neurodegenerative diseases and acute neuronal injury necessitates the exploration of novel therapeutic strategies. Among the promising classes of compounds, benzothiazepine derivatives have emerged as significant candidates for neuroprotection. Their unique chemical scaffold allows for interaction with multiple biological targets, offering a multifaceted approach to mitigating neuronal damage. This guide provides a comprehensive comparative analysis of the neuroprotective effects of key benzothiazepine derivatives, delving into their mechanisms of action, supported by experimental data and detailed protocols to aid researchers in this critical field.
The Core of Neuroprotection: Modulating Intracellular Calcium Homeostasis
A central theme in neuronal cell death, whether in chronic neurodegenerative conditions or acute events like stroke, is the dysregulation of intracellular calcium ([Ca²⁺]i) homeostasis.[1][2] Benzothiazepine derivatives primarily exert their neuroprotective effects by modulating key players in the intricate machinery of calcium signaling.
The Mitochondrial Sodium/Calcium Exchanger (mNCX)
The mitochondrial sodium/calcium exchanger (mNCX), also known as NCLX, is a critical regulator of mitochondrial and cytosolic Ca²⁺ levels.[2][3] By extruding Ca²⁺ from the mitochondrial matrix, it prevents mitochondrial calcium overload, a key trigger for the opening of the mitochondrial permeability transition pore (mPTP) and subsequent initiation of the apoptotic cascade.
Several benzothiazepine derivatives have been identified as inhibitors of the mNCX. By blocking this exchanger, these compounds can, under specific pathological conditions, prevent the detrimental efflux of Ca²⁺ from mitochondria, thereby preserving mitochondrial integrity and function.[1][3][4]
Voltage-Gated Calcium Channels (VGCCs)
Voltage-gated calcium channels, particularly the L-type, are crucial for neuronal excitability and synaptic transmission. However, their overactivation during excitotoxic insults leads to a massive influx of Ca²⁺, triggering a cascade of neurotoxic events.[5][6] Many benzothiazepine derivatives exhibit inhibitory activity against VGCCs, thereby directly reducing the initial surge in cytosolic calcium that fuels excitotoxicity.[5][6][7]
A Multi-Target Approach
The therapeutic potential of benzothiazepine derivatives is enhanced by their ability to often engage multiple targets. This multi-target profile can lead to synergistic neuroprotective effects. For instance, a compound that simultaneously inhibits both mNCX and VGCCs could offer a more robust defense against calcium-mediated neuronal death.[8]
Comparative Efficacy of Key Benzothiazepine Derivatives
The following sections provide a comparative overview of the neuroprotective effects of prominent benzothiazepine derivatives, supported by quantitative data from in vitro studies.
CGP37157 and its Analogs: Pioneering mNCX Inhibition
CGP37157 is a widely used pharmacological tool to study the role of the mNCX.[1][9] It has demonstrated neuroprotective properties in various models of neuronal injury.[1][5] However, its specificity has been questioned, as it also affects other calcium channels.[9][10]
ITH12505 , an isosteric analog of CGP37157, has shown a similar neuroprotective profile against Ca²⁺ overload-induced toxicity and, importantly, an improved profile against oxidative stress-induced damage.[1] This suggests that subtle structural modifications can enhance the therapeutic window and efficacy of these derivatives.
A novel hybrid compound, ITH14001 , which combines the structural features of CGP37157 and the L-type VGCC blocker nimodipine, exhibits a multi-target profile by moderately inhibiting both mNCX and L-type VGCCs.[8] This dual action translates to improved neuroprotective properties compared to its parent compounds.[8]
Diltiazem: A Clinically Used Benzothiazepine with Neuroprotective Potential
Diltiazem, a well-known antihypertensive drug, is a benzothiazepine that acts as a blocker of L-type VGCCs.[6][7] Its ability to reduce glutamate-induced excitotoxicity has been demonstrated in neuronal cell cultures.[6] Studies have also shown its potential in promoting axon regeneration and offering protection in models of simulated ischemia.[6][7]
JTV-519 (K201): A Newer Derivative with a Unique Mechanism
JTV-519 is a 1,4-benzothiazepine derivative with a distinct mechanism of action. It is known to stabilize the closed state of ryanodine receptors (RyR), which are intracellular calcium release channels located on the sarcoplasmic/endoplasmic reticulum.[11] By preventing abnormal Ca²⁺ leak from these internal stores, JTV-519 offers a different approach to maintaining calcium homeostasis.[12] While primarily investigated for its cardioprotective effects, its mechanism suggests potential for neuroprotection in conditions where ER stress and abnormal intracellular calcium release are implicated.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes the neuroprotective efficacy of selected benzothiazepine derivatives from various in vitro studies. It is crucial to note that direct comparisons should be made with caution due to variations in experimental models and conditions.
To provide a clearer understanding of the mechanisms and experimental approaches, the following diagrams illustrate the key signaling pathways and a general workflow for assessing neuroprotection.
Signaling Pathways of Neuroprotection by Benzothiazepine Derivatives
Caption: Neuroprotective mechanisms of benzothiazepine derivatives against excitotoxicity.
General Experimental Workflow for In Vitro Neuroprotection Assay
Caption: A typical workflow for evaluating the neuroprotective effects of compounds in vitro.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays commonly used to evaluate the neuroprotective properties of benzothiazepine derivatives, based on protocols described in the literature.
Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol is adapted from studies evaluating excitotoxic neuronal death.[6]
1. Primary Cortical Neuron Culture:
Isolate cortices from embryonic day 18 (E18) rat or mouse pups.
Dissociate the tissue using papain and trituration.
Plate the dissociated cells onto poly-L-lysine-coated 96-well plates at a density of 1 x 10⁵ cells/well.
Culture the neurons in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
Maintain the cultures for 7-10 days in vitro (DIV) to allow for maturation.
2. Treatment and Induction of Excitotoxicity:
On DIV 7-10, replace the culture medium with a fresh, pre-warmed medium.
Pre-treat the neurons with various concentrations of the benzothiazepine derivative (e.g., 1, 10, 30 µM) for 1-2 hours.
Induce excitotoxicity by adding glutamate to a final concentration of 50-100 µM.
Include a vehicle control group (no compound, no glutamate) and a glutamate-only control group.
3. Assessment of Cell Viability (MTT Assay):
After 24 hours of glutamate exposure, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
Solubilize the formazan crystals by adding an equal volume of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage of the vehicle-treated control group.
Evaluation of Protection against Oxidative Stress in SH-SY5Y Cells
This protocol is based on methods used to assess protection against oxidative damage.[1][2]
1. Cell Culture:
Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin.
Seed the cells into a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
2. Treatment and Induction of Oxidative Stress:
Pre-treat the cells with various concentrations of the benzothiazepine derivative for 1-2 hours.
Induce oxidative stress by adding a cocktail of rotenone (an inhibitor of mitochondrial complex I) and oligomycin A (an inhibitor of ATP synthase) at final concentrations of 30 µM and 10 µM, respectively.[2] Alternatively, use hydrogen peroxide (H₂O₂) at a pre-determined toxic concentration.
Include appropriate control groups.
3. Assessment of Cell Viability (LDH Assay):
After 24 hours of incubation with the toxic stimulus, collect the cell culture supernatant.
Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
Measure the absorbance at the appropriate wavelength.
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).
Conclusion and Future Directions
Benzothiazepine derivatives represent a versatile class of compounds with significant potential for the development of novel neuroprotective therapies. Their ability to modulate intracellular calcium homeostasis through various targets, including the mNCX and VGCCs, positions them as promising candidates for treating a range of neurological disorders. The comparative analysis presented in this guide highlights the nuances in the efficacy and mechanisms of different derivatives, underscoring the importance of continued structure-activity relationship studies to optimize their neuroprotective profiles.
Future research should focus on:
Improving Target Selectivity: Developing derivatives with higher selectivity for specific targets (e.g., mNCX) will be crucial for minimizing off-target effects and enhancing therapeutic efficacy.
In Vivo Validation: While in vitro studies provide valuable insights, the neuroprotective effects of these compounds must be rigorously validated in relevant animal models of neurodegenerative diseases and stroke.
Exploring Multi-Target Strategies: The design of hybrid molecules that simultaneously target multiple pathways involved in neurodegeneration, such as the ITH14001 example, holds great promise for developing more effective treatments.
By leveraging the knowledge gained from comparative studies and employing robust experimental protocols, the scientific community can continue to unlock the full therapeutic potential of benzothiazepine derivatives in the fight against neurological disorders.
In Vitro Validation of 4,1-Benzothiazepine as an NCLX Blocker: A Comprehensive Comparison Guide
Introduction Mitochondria serve as central hubs for cellular Ca2+ signaling, balancing metabolic activation with the prevention of apoptotic triggers. The mitochondrial Na+/Ca2+ exchanger (NCLX) is the primary extruder o...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Mitochondria serve as central hubs for cellular Ca2+ signaling, balancing metabolic activation with the prevention of apoptotic triggers. The mitochondrial Na+/Ca2+ exchanger (NCLX) is the primary extruder of mitochondrial Ca2+, operating in tandem with the mitochondrial Ca2+ uniporter (MCU) to maintain homeostasis[1]. Dysregulation of NCLX leads to mitochondrial Ca2+ overload, a hallmark of excitotoxicity, neurodegeneration, and ischemic heart failure[2].
For decades, 4,1-benzothiazepine derivatives—most notably CGP-37157—have served as the gold standard for pharmacological NCLX blockade[3]. As a Senior Application Scientist, I have structured this guide to objectively evaluate the performance of 4,1-benzothiazepines against alternative modulators, providing researchers with self-validating in vitro protocols to ensure rigorous, reproducible data.
Mechanism of Action & Pathway Dynamics
The efficacy of 4,1-benzothiazepines lies in their ability to halt the extrusion of Ca2+ from the mitochondrial matrix into the cytosol. By competitively inhibiting the Na+-binding sites or inducing conformational constraints on NCLX, compounds like CGP-37157 trap Ca2+ within the mitochondria during basal conditions. Paradoxically, during excitotoxic stress, they also prevent cytosolic Ca2+ overload by modulating coupled voltage-gated calcium channels (VGCCs)[4].
Fig 1: Mitochondrial Ca2+ signaling pathway and targeted NCLX blockade by 4,1-benzothiazepines.
Comparative Analysis of NCLX Blockers
When designing an assay, selecting the right pharmacological tool is critical. While CGP-37157 is the most cited NCLX inhibitor, its off-target effects at higher concentrations necessitate careful dose-response validation[5]. Below is an objective comparison of CGP-37157 against newer isosteric analogs and alternative pathway modulators.
Gold standard for in vitro NCLX blockade; neuroprotective[4].
ITH12505
NCLX
~0.4 μM
VGCCs
Moderate
Isosteric analog of CGP-37157; improved BBB penetration[5].
Ru360
MCU
10-50 nM
None at working conc.
High
Used alongside NCLX blockers to isolate efflux kinetics.
Tetraphenylphosphonium
ΔΨm (Membrane Potential)
Variable
Broad toxicity
High
Non-specific disruptor; used only as a positive control for depolarization.
Scientific Insight : The causality behind CGP-37157's neuroprotective profile is dual-faceted. At sub-micromolar concentrations, it specifically blocks NCLX. However, at concentrations ≥10 μM, it also blocks VGCCs, thereby preventing the initial cytosolic Ca2+ influx during excitotoxic events like NMDA receptor overactivation[4]. Researchers must strictly maintain CGP-37157 concentrations below 5 μM if absolute NCLX specificity is required.
Self-Validating In Vitro Protocol: Mitochondrial Ca2+ Efflux Assay
To accurately validate a 4,1-benzothiazepine candidate, the experimental system must isolate NCLX activity from MCU-mediated influx and plasma membrane transporters. The following permeabilized-cell protocol is a self-validating system: it uses a Na+-free baseline to prove that the observed efflux is strictly Na+-dependent, a hallmark of NCLX[3].
Fig 2: Step-by-step workflow for isolating and measuring NCLX-mediated Ca2+ efflux in vitro.
Step-by-Step Methodology:
Cell Preparation & Permeabilization : Suspend cells (e.g., SH-SY5Y or isolated cardiomyocytes) in a Na+-free intracellular-like medium (ICM) containing 120 mM KCl, 10 mM HEPES, and 1 mM K2HPO4 (pH 7.2). Permeabilize the plasma membrane using 40 μg/mL digitonin or saponin.
Causality: Permeabilization allows membrane-impermeable fluorescent dyes (e.g., Calcium Green-5N) to access the extra-mitochondrial space and ensures that cytosolic ion concentrations are perfectly controlled without plasma membrane interference[7].
Ca2+ Loading : Add Calcium Green-5N (1 μM) to the cuvette. Introduce a 10 μM Ca2+ pulse. The fluorescence will spike and then steadily decline as the intact mitochondria uptake the Ca2+ via the MCU.
MCU Blockade : Once the fluorescence plateaus (indicating steady-state mitochondrial Ca2+ loading), inject 1 μM Ru360.
Causality: Ru360 potently inhibits the MCU. Blocking the influx pathway is mandatory; otherwise, any Ca2+ extruded by NCLX would be immediately re-uptaken, masking the true efflux rate and rendering the NCLX blocker's effect unmeasurable.
Compound Incubation : Introduce the 4,1-benzothiazepine candidate (e.g., CGP-37157 at 1 μM) or a DMSO vehicle control. Incubate for 3 minutes.
Na+-Triggered Efflux : Inject NaCl to a final concentration of 15 mM.
Causality: Because NCLX is an obligate Na+/Ca2+ exchanger, the addition of Na+ acts as the specific trigger for Ca2+ extrusion[3].
Data Acquisition : Monitor the increase in extra-mitochondrial fluorescence. The initial rate of fluorescence increase (ΔF/Δt) represents NCLX activity. In vehicle-treated cells, a rapid increase will be observed. In 4,1-benzothiazepine-treated cells, this slope should be flattened by >80%.
Conclusion
The in vitro validation of 4,1-benzothiazepines requires a rigorous understanding of mitochondrial ion kinetics. By decoupling the MCU from NCLX using targeted inhibitors like Ru360, and utilizing a Na+-triggered permeabilized cell system, researchers can generate highly reproducible, self-validating data. While CGP-37157 remains the benchmark for NCLX blockade, careful attention to its concentration-dependent off-target effects on VGCCs is essential for maintaining scientific integrity in neuroprotection and cardiovascular studies.
Comprehensive Comparison Guide: Cross-Reactivity and Off-Target Profiling of 4,1-Benzothiazepin-2(3H)-one Derivatives
As a Senior Application Scientist specializing in intracellular calcium ( Ca2+ ) signaling and pharmacodynamics, I frequently encounter a critical pitfall in preclinical drug development: the assumption of absolute targe...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in intracellular calcium (
Ca2+
) signaling and pharmacodynamics, I frequently encounter a critical pitfall in preclinical drug development: the assumption of absolute target selectivity. The 4,1-benzothiazepin-2(3H)-one chemical class—most notably represented by CGP-37157 —is universally recognized as the benchmark inhibitor of the mitochondrial
Na+/Ca2+
exchanger (mNCX or NCLX).
However, relying solely on this primary mechanism without accounting for cross-reactivity often leads to confounded experimental data. Because the 4,1-benzothiazepine scaffold shares structural pharmacophores with modulators of other calcium-handling proteins, these compounds readily partition into various organelle membranes, interacting with the Sarco/Endoplasmic Reticulum
Ca2+
ATPase (SERCA), Ryanodine Receptors (RyRs), and Voltage-Gated Calcium Channels (VGCCs).
This guide objectively compares the performance and cross-reactivity profiles of 4,1-benzothiazepin-2(3H)-ones against alternative modulators, providing researchers with self-validating protocols to deconvolute these complex polypharmacological effects.
Mechanistic Causality: The Polypharmacology of 4,1-Benzothiazepines
The primary utility of 4,1-benzothiazepin-2(3H)-ones lies in their ability to prevent mitochondrial
Ca2+
efflux, thereby preserving mitochondrial matrix calcium during signaling events (). However, the lipophilic nature of the benzothiazepine ring allows it to easily penetrate the sarcoplasmic/endoplasmic reticulum (SR/ER) lipid bilayer.
Once localized at the SR/ER interface, the molecule exhibits two distinct off-target effects:
RyR Activation: It directly interacts with the cytosolic domain of Ryanodine Receptors, inducing a constitutive
Ca2+
leak from the SR.
SERCA Inhibition: It disrupts the lipid-protein interface of the SERCA pump, reducing the maximal rate (
Vmax
) of
Ca2+
reuptake ().
Understanding this causality is crucial: if you apply a 4,1-benzothiazepine to a whole-cell model and observe a sustained elevation in cytosolic
Ca2+
, you cannot automatically attribute this to mNCX blockade. It may equally be driven by SR
Ca2+
leak (via RyR) combined with impaired clearance (via SERCA).
Fig 1: Polypharmacological cross-reactivity profile of 4,1-Benzothiazepin-2(3H)-ones.
Comparative Performance Guide
To design robust experiments, researchers must select modulators based on their specific cross-reactivity profiles. The table below compares the benchmark 4,1-benzothiazepine against structurally related and functional alternatives.
Mitochondrial efflux studies (must be used at <3 µM to minimize off-targets).
Diltiazem
1,5-Benzothiazepine
L-type VGCC (<1 µM)
mNCX (Weak inhibition), Plasma membrane NCX1
Cardiovascular studies requiring clean VGCC blockade without severe mNCX effects.
Ru360
Dinuclear Ruthenium
MCU (~0.4 nM)
Minimal at nanomolar ranges; distinct mechanism (blocks influx, not efflux)
Isolating mitochondrial
Ca2+
uptake kinetics.
ITH14001
Benzothiazepine Hybrid
mNCX & VGCC (~2-5 µM)
Intentionally designed dual-target cross-reactivity ()
Neuroprotection models requiring simultaneous mitigation of
Ca2+
overload.
Data synthesized from and .
Self-Validating Experimental Protocols
To confidently publish data utilizing 4,1-benzothiazepin-2(3H)-ones, your methodology must actively control for its known cross-reactivities. The following protocol provides a self-validating system to isolate mNCX inhibition from SERCA/RyR interference.
Protocol: Spectrofluorometric Deconvolution of mNCX vs. SERCA/RyR Activity
Causality & Logic:
Because CGP-37157 simultaneously blocks mNCX, inhibits SERCA, and activates RyR, a bulk cytosolic
Ca2+
measurement is hopelessly confounded. To prove your compound is acting on mNCX, you must pharmacologically isolate the SR/ER variables. By pre-incubating with Ruthenium Red, we completely eliminate RyR-mediated leak. Any subsequent changes in net
Ca2+
uptake upon adding the benzothiazepine can then be exclusively attributed to SERCA inhibition, validating the causality of the flux.
Step-by-Step Methodology:
Subcellular Fractionation: Isolate mitochondrial and sarcoplasmic reticulum (SR) microsomes from the target tissue (e.g., ventricular myocardium) via differential ultracentrifugation. Rationale: This physically removes plasma membrane VGCCs and NCX1 from the assay.
RyR Blockade (The Validation Control): Pre-incubate the SR microsomes in assay buffer containing 5 µM Ruthenium Red for 10 minutes.
Fluorescent Loading: Add 1 µM Fura-2 to the cuvette for dual-excitation ratiometric
Ca2+
quantification (Excitation: 340/380 nm; Emission: 510 nm).
4,1-Benzothiazepine Titration: Apply the test compound (e.g., CGP-37157) at a titration range of 0.1 µM to 20 µM. Note: Keep DMSO vehicle concentration strictly <0.1% to prevent membrane fluidization artifacts.
Kinetic Deconvolution:
To measure SERCA cross-reactivity: Initiate uptake by adding 50 µM ATP. Calculate the initial rate of
Ca2+
clearance.
To measure mNCX activity: Pre-load mitochondria with
Ca2+
, then add 15 mM
NaCl
to trigger mNCX-mediated efflux. Calculate the IC50 based on the suppression of the efflux slope.
Fig 2: Self-validating experimental workflow for deconvoluting SERCA vs. RyR cross-reactivity.
Best Practices for Drug Development Professionals
When developing novel 4,1-benzothiazepine analogs for neuroprotection or diabetes (where mNCX is a therapeutic target), do not rely solely on whole-cell patch-clamp . While electrophysiology will easily rule out L-type VGCC cross-reactivity, it is practically blind to the subtle SR-leak induced by RyR activation. Always pair electrophysiological screens with the microsomal fluorescence assay detailed above to ensure true mNCX selectivity.
References
Cox DA, Conforti L, Sperelakis N, Matlib MA. "Selectivity of inhibition of Na(+)-Ca2+ exchange of heart mitochondria by benzothiazepine CGP-37157." Journal of Cardiovascular Pharmacology, 1993.[Link]
Neumann JT, Lencesova L, Uversky VN, et al. "CGP-37157 Inhibits the Sarcoplasmic Reticulum Ca2+ ATPase and Activates Ryanodine Receptor Channels in Striated Muscle." Molecular Pharmacology, 2010.[Link]
García-García F, et al. "ITH14001, a CGP37157-Nimodipine Hybrid Designed to Regulate Calcium Homeostasis and Oxidative Stress, Exerts Neuroprotection in Cerebral Ischemia." ACS Chemical Neuroscience, 2016.[Link]
Pei Y, et al. "Efficient Syntheses of Benzothiazepines as Antagonists for the Mitochondrial Sodium−Calcium Exchanger: Potential Therapeutics for Type II Diabetes." The Journal of Organic Chemistry, 2002.[Link]
Validation
Head-to-Head Comparison of Different 4,1-Benzothiazepine Synthesis Routes
An In-Depth Technical Guide Introduction The 4,1-benzothiazepine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various pharmacologically active agents. Notably, derivatives of t...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Introduction
The 4,1-benzothiazepine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various pharmacologically active agents. Notably, derivatives of this structure have been investigated for their neuroprotective activities, particularly as modulators of mitochondrial calcium ion channels like the Na+/Ca2+ exchanger (NCLX).[1] The strategic placement of the nitrogen and sulfur atoms in the seven-membered ring imparts unique conformational properties and biological activities, distinct from its more common 1,5- and 1,4-benzothiazepine isomers.
The synthesis of the 4,1-benzothiazepine core, however, presents unique challenges compared to its isomers. The required connectivity often necessitates multi-step sequences involving directed metallation, specialized coupling reactions, or advanced annulation strategies. This guide provides a head-to-head comparison of prominent synthetic routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific target molecules.
Route 1: Ortho-Directed Lithiation and Intramolecular Cyclization
This classical and robust methodology builds the 4,1-benzothiazepine core through a sequential process involving the construction of a functionalized N-arylthioacetamide precursor, followed by an intramolecular cyclization. The key to this strategy is the use of a directed ortho-metallation group to precisely install the necessary functionality adjacent to the amine.
Mechanistic Rationale & Expertise
The primary challenge is to functionalize the C-2 position of an aniline derivative. Direct electrophilic aromatic substitution is often unselective. Therefore, a directing group is employed. A common choice is the pivaloyl (tBuCO) group, which serves two critical functions:
Protection: It temporarily masks the nucleophilicity of the aniline nitrogen, preventing it from interfering with the subsequent organometallic reactions.
Directed Metallation: The carbonyl oxygen of the pivaloyl group effectively coordinates with organolithium bases (like n-BuLi or t-BuLi), directing the deprotonation specifically to the adjacent ortho-position on the benzene ring.[1][2]
This ortho-lithiated species is a powerful nucleophile, which can then be quenched with an appropriate aldehyde. The resulting secondary alcohol is a key intermediate. The final phase involves the deprotection of the amine and a tandem S-alkylation/intramolecular amidation cascade, typically promoted by trifluoroacetic acid (TFA), to form the seven-membered thiazepine ring.[1]
Experimental Protocol: Synthesis of 5-Aryl-4,1-Benzothiazepines
This protocol is adapted from methodologies reported for the synthesis of neuroprotective 4,1-benzothiazepine analogues.[1]
Step 1: N-Protection of Aniline
Dissolve the starting aniline (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (CH2Cl2).
Allow the reaction to warm to room temperature and stir for 3 hours.
Upon completion (monitored by TLC), wash the mixture with water and brine, dry the organic layer over MgSO4, and concentrate under reduced pressure to yield the N-pivaloyl aniline.
Step 2: Ortho-Lithiation and Aldehyde Addition
Dissolve the N-pivaloyl aniline (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar).
Cool the solution to -78 °C.
Add tert-butyllithium (tBuLi, 2.2 eq.) dropwise, maintaining the temperature below -70 °C. The solution typically turns a deep color, indicating the formation of the lithiated species.
Stir the mixture at a temperature between -78 °C and -10 °C for 2-3 hours.
Re-cool the solution to -78 °C and add the desired aromatic aldehyde (1.5 eq.) dissolved in anhydrous THF.
Allow the reaction to slowly warm to room temperature and stir overnight.
Quench the reaction by the slow addition of a saturated aqueous NH4Cl solution.
Extract the product with ethyl acetate, wash with brine, dry the organic layer, and purify the resulting alcohol intermediate by column chromatography.
Step 3: S-Alkylation and Intramolecular Cyclization
Combine the alcohol intermediate (1.0 eq.) and methyl thioglycolate (2.0 eq.) in trifluoroacetic acid (TFA).
Heat the mixture to 100 °C and stir for 24 hours in a sealed vessel.
Cool the mixture to room temperature and carefully neutralize with a saturated aqueous NaHCO3 solution.
Extract the product with ethyl acetate.
Wash the combined organic layers with water and brine, dry over MgSO4, and concentrate.
Purify the final 4,1-benzothiazepine product by column chromatography.
A Comparative Guide to the Structure-Activity Relationships of 4,1-Benzothiazepine Analogues for Drug Discovery
The 4,1-benzothiazepine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of a wide range of biologically active compounds.[1][2] Its derivatives have garnered significant attention fo...
Author: BenchChem Technical Support Team. Date: March 2026
The 4,1-benzothiazepine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of a wide range of biologically active compounds.[1][2] Its derivatives have garnered significant attention for their therapeutic potential, notably as neuroprotective agents, calcium channel blockers, and antimicrobial compounds.[1][2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4,1-benzothiazepine analogues, synthesizing data from key studies to offer a comparative framework for researchers in drug design and development. We will explore how specific structural modifications influence biological activity, with a focus on neuroprotective agents that modulate intracellular calcium levels.
The 4,1-Benzothiazepine Core: A Scaffold for Calcium Modulation
The primary therapeutic interest in many 4,1-benzothiazepine analogues stems from their ability to modulate cytosolic Ca2+ levels.[3][4] Dysregulation of calcium homeostasis is a key factor in the pathology of neurodegenerative diseases and stroke.[3][4] Mitochondria play a crucial role in buffering cytosolic calcium, with the mitochondrial Na+/Ca2+ exchanger (NCLX) being the main pathway for Ca2+ efflux.[3][4] Consequently, drugs that block NCLX can act as neuroprotectants in scenarios of neuronal damage exacerbated by Ca2+ overload.[4]
A seminal compound in this class is CGP37157 , the first-in-class NCLX blocker. Much of the SAR exploration in this field has involved creating analogues of CGP37157 to optimize its neuroprotective activity and improve its drug-like properties, such as aqueous solubility and brain permeability.[3][5]
Comparative SAR Analysis of 4,1-Benzothiazepine Analogues
The following analysis dissects the 4,1-benzothiazepine structure to understand how substitutions at different positions impact its pharmacological profile, primarily focusing on neuroprotective activity through Ca2+ modulation.
Key Structural Modifications and Their Impact
Substitution on the Fused Benzene Ring: Modifications on this ring are critical for tuning lipophilicity and, consequently, pharmacokinetic properties.
C7 Position: The substitution at C7 significantly influences the compound's calculated log P (clogP), a measure of lipophilicity. For instance, replacing the chlorine atom in CGP37157 analogues with a dimethylamine group has been explored as a strategy to slightly reduce lipophilicity.[3][5] Conversely, removing the C7 substituent altogether was expected to increase lipophilicity, yet in some cases, it led to a reduction in the clogP by about one unit compared to the parent compound CGP37157.[3][5] This highlights the complex interplay of substituents and their effect on overall molecular properties.
Substitution on the Pendent Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the thiazepine core are crucial for pharmacological activity.
Isomeric Position: The spatial arrangement of bulky groups can dramatically alter biological efficacy. Studies involving isomers of the lead compound ITH12575, where the position of the isopropyl group on the phenyl ring was shifted, were conducted to assess the impact of this change on activity.[3] This demonstrates the importance of probing the steric and electronic requirements of the target's binding pocket.
Ring Bioisosteres: To improve drug-likeness, particularly to develop less lipophilic compounds, the pendent phenyl ring has been replaced with a pyridine ring.[3][5] This is a classic medicinal chemistry strategy to introduce a polar heteroatom, which can improve aqueous solubility and potentially form different interactions with the biological target.
Data Summary: Comparison of 4,1-Benzothiazepine Analogues
The table below summarizes key compounds from neuroprotective studies, illustrating the structure-activity relationships discussed.
Compound
Key Structural Features
Biological Target/Activity
Key Findings
Reference
CGP37157
Hit compound, 4,1-benzothiazepine core
NCLX Blocker, Neuroprotective
First-in-class NCLX blocker; serves as a template for further optimization.
Diagrams created using Graphviz help to conceptualize the logical flow of SAR studies and the general synthetic pathways.
Caption: SAR logic for optimizing 4,1-benzothiazepine analogues.
Caption: General synthetic workflow for 4,1-benzothiazepines.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are essential. The following protocols are representative of those used in the synthesis and evaluation of 4,1-benzothiazepine analogues.
Protocol 1: Synthesis of a 4,1-Benzothiazepine Precursor
This protocol details the synthesis of an alcohol intermediate, a key step in forming the benzothiazepine core, as described in the literature.[3]
Synthesis of 4-Chloro-2-[hydroxy(3′-isopropylphenyl)methyl]-N-tert-butoxycarbonylaniline
Preparation: In a flame-dried, two-necked flask under an inert argon atmosphere, dissolve 4-chloro-N-tert-butoxycarbonylaniline (1.0 eq) in anhydrous tetrahydrofuran (THF).
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add tert-Butyllithium (tBuLi, 2.7 eq) dropwise while maintaining the temperature. After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for 2 hours.
Aldehyde Addition: Cool the mixture back down to -78 °C. Add a solution of m-isopropylbenzaldehyde (1.1 eq) in anhydrous THF dropwise.
Quenching and Extraction: Stir the reaction at -78 °C for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature. Extract the aqueous phase with ethyl acetate (3x).
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired alcohol intermediate.
Validation: Confirm the structure and purity of the product using 1H NMR spectroscopy.[3]
Protocol 2: In Vitro Neuroprotection Assay (Conceptual)
This protocol outlines a general workflow for assessing the neuroprotective effects of synthesized analogues against glutamate-induced excitotoxicity in primary cortical neurons.
Cell Culture: Plate primary cortical neurons from embryonic rats onto poly-D-lysine-coated 96-well plates and culture for 7-10 days in appropriate neurobasal medium.
Compound Treatment: Pre-incubate the cultured neurons with various concentrations of the test 4,1-benzothiazepine analogues (e.g., 1-30 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known neuroprotectant).
Induction of Excitotoxicity: After pre-incubation, expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for 15-30 minutes in the continued presence of the test compounds.
Wash and Recovery: Wash the cells with a medium to remove glutamate and the compounds, then incubate in a fresh culture medium for 24 hours.
Viability Assessment: Measure cell viability using a standard MTT or LDH release assay. The MTT assay measures mitochondrial metabolic activity in living cells, while the LDH assay quantifies lactate dehydrogenase released from damaged cells.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated, non-glutamate-exposed control. Determine the EC50 value for neuroprotection for each active compound.
Conclusion and Future Directions
The 4,1-benzothiazepine scaffold remains a highly viable starting point for the development of novel therapeutics, particularly for neurodegenerative disorders. SAR studies have demonstrated that fine-tuning the lipophilicity and steric/electronic properties through substitutions on the fused benzene and pendent phenyl rings is a successful strategy for optimizing activity and drug-like properties. The replacement of phenyl rings with heteroaromatic systems like pyridine is a promising approach to enhance pharmacokinetic profiles.[3][5] Future research should continue to explore diverse substitutions and bioisosteric replacements to further refine the potency and selectivity of these compounds, potentially leading to the discovery of new clinical candidates.
References
Viejo, L., Rubio-Alarcón, M., Arribas, R. L., Moreno-Castro, M., Pérez-Marín, R., Braun-Cornejo, M., Estrada-Valencia, M., & de los Ríos, C. (2021). Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. Molecules, 26(15), 4473. [Link]
Viejo, L., et al. (2021). Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. PubMed, PMID: 34361628. [Link]
Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. [Link]
Kumar K, A., et al. (2014). NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW. International Journal of Basic and Applied Chemical Sciences. [Link]
Idris, A. A., et al. (2023). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PMC. [Link]
Kashyap, P., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC. [Link]
de Oliveira, C. B., et al. (2019). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 197-203. [Link]
Noolvi, M. N., et al. (2015). Synthesis and biological evaluation of novel 1,5-benzothiazepin-4(5H)-ones as potent antiangiogenic and antioxidant agents. Medicinal Chemistry Research. [Link]
Viejo, L., et al. (2021). Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. MDPI. [Link]
Comprehensive Operational and Disposal Guide for 4,1-Benzothiazepin-2(3H)-one, 1,5-dihydro- Derivatives As a laboratory professional handling 4,1-benzothiazepin-2(3H)-one, 1,5-dihydro- and its derivatives (most notably t...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Operational and Disposal Guide for 4,1-Benzothiazepin-2(3H)-one, 1,5-dihydro- Derivatives
As a laboratory professional handling 4,1-benzothiazepin-2(3H)-one, 1,5-dihydro- and its derivatives (most notably the widely used calcium signaling tool CGP-37157), understanding the intersection of its pharmacological mechanism and environmental toxicity is critical. These compounds are not standard bench reagents; they are potent modulators of intracellular calcium homeostasis.
This guide provides field-proven, self-validating protocols for the safe handling, spill response, and legally compliant disposal of these compounds, ensuring both operator safety and environmental integrity.
Mechanistic Context: Why Disposal Matters
The core scaffold of 1,5-dihydro-4,1-benzothiazepin-2(3H)-one is engineered to selectively target and inhibit the mitochondrial Na+/Ca2+ exchanger (mNCX)[1]. In typical in vitro assays, researchers utilize these compounds at concentrations ranging from 10 µM to 50 µM to force mitochondrial calcium retention, thereby studying cellular respiration, apoptosis, and synaptic release[2].
Because mNCX is a highly conserved protein across eukaryotic life, releasing these compounds into the environment poses a severe ecotoxicological threat. Aquatic organisms exposed to trace amounts can suffer catastrophic disruptions to their cellular respiration and metabolic pathways. Consequently, regulatory bodies classify these derivatives under UN3077 (Environmentally Hazardous Substance, Solid, N.O.S.) , strictly prohibiting municipal drain disposal[3].
Legally mandates incineration; strictly prohibits drain or municipal trash disposal.
Step-by-Step Methodologies
Procedure A: Safe Handling and Stock Solution Preparation
Objective: Prevent aerosolization of biologically active dust and ensure operator safety during the preparation of high-concentration stock solutions.
Environmental Control: Perform all weighing and transfer of the dry powder inside a certified Class II biological safety cabinet (BSC) or a dedicated chemical fume hood.
PPE Requirements: Don nitrile gloves (double-gloving is recommended), a fitted lab coat, and wrap-around safety goggles.
Solvent Addition: Because the compound is poorly soluble in water, dissolve the powder directly in the original vial using 100% DMSO or Ethanol to create a concentrated stock (e.g., 10 mM).
Causality: Adding the solvent directly to the supplier's vial prevents the need to scrape and transfer dry powder, eliminating the risk of aerosolizing the micro-molar potent dust[1].
Storage: Seal the vial with Parafilm, label it with the concentration and "UN3077 - Toxic to Aquatic Life", and store it at -20°C.
Procedure B: Emergency Spill Decontamination
Objective: Neutralize and contain accidental releases without generating secondary hazardous byproducts.
Immediate Containment (Solid Spills): If the dry powder spills, do not sweep it . Sweeping generates airborne particulates. Instead, gently cover the powder with damp, absorbent laboratory paper.
Solvent Wipe: Because the compound is hydrophobic, water alone will not clean the surface. Wipe the affected benchtop area with paper towels soaked in 70% Ethanol or Isopropanol to fully solubilize and lift the chemical.
Avoid Halogenation:Do NOT use bleach (sodium hypochlorite) to clean the spill.
Causality: Exposing the benzothiazepine ring to strong oxidizing halogens can trigger uncontrolled substitution reactions, potentially generating chlorinated byproducts that are more toxic and volatile than the parent compound.
Waste Routing: Place all contaminated paper towels and gloves into a sealable hazardous waste bag for incineration.
Procedure C: End-to-End Waste Disposal Workflow
Objective: Safely isolate and dispose of all 1,5-dihydro-4,1-benzothiazepin-2(3H)-one waste to comply with international environmental hazard regulations[3].
Phase 1: Segregation of Liquid Waste
Transfer all organic solvent-based stock solutions (e.g., DMSO, ethanol) into a designated, chemically compatible High-Density Polyethylene (HDPE) liquid waste carboy.
Collect cell culture media or aqueous assay buffers containing trace amounts of the compound into a separate "Aqueous Hazardous Waste" container.
Causality: Segregating organic solvents from aqueous waste prevents dangerous exothermic reactions in the waste carboy and significantly reduces downstream incineration costs.
Phase 2: Solid Waste Containment
Place empty chemical vials, contaminated spatulas, and pipette tips into a puncture-resistant chemical waste bin.
If disposing of residual solid powder, double-bag the primary container in 4-mil polyethylene bags.
Causality: Double-bagging acts as a fail-safe to prevent the aerosolization of the pharmacologically active dust during transit to the disposal facility.
Route the waste exclusively for high-temperature chemical incineration (RCRA P/U-series equivalent protocols). Under no circumstances should this material be allowed to reach the municipal sewage system or standard landfills.
References
National Institutes of Health (NIH) / PMC. "KRAP regulates mitochondrial Ca2+ uptake by licensing IP3 receptor activity and stabilizing ER–mitochondrial junctions"
URL:[Link]